molecular formula C9H8O2 B1199216 isochroman-1-one CAS No. 4702-34-5

isochroman-1-one

货号: B1199216
CAS 编号: 4702-34-5
分子量: 148.16 g/mol
InChI 键: XVTAQSGZOGYIEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dihydroisocoumarin is the simplest member of the class of dihydroisocoumarins that is the 3,4-dihydro derivative of isocoumarin. It derives from an isocoumarin.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTAQSGZOGYIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197006
Record name 3,4-Dihydroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-34-5
Record name 3,4-Dihydroisocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroisocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2-benzopyran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROISOCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994Y8F08R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Isochroman-1-one Scaffold: A Privileged Core in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman-1-one core, a bicyclic lactone, is a recurring structural motif in a diverse array of natural products, particularly those of fungal and plant origin.[1] This scaffold has garnered significant attention in the scientific community due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of naturally occurring isochroman-1-ones, detailing their isolation, structure elucidation, and biological activities, with a focus on quantitative data and experimental protocols to aid researchers in the field of drug discovery and development.

Key Natural Products with the this compound Scaffold

A multitude of natural products featuring the this compound core have been isolated from various natural sources, predominantly from fungal species of the genera Aspergillus, Penicillium, and Fusarium.[4][5][6] These compounds display a remarkable structural diversity and a wide range of biological activities.

Natural ProductSource Organism(s)Key Biological Activities
(+)-Mellein Aspergillus melleus, Penicillium sp., Fusarium sp., Stevia lucidaAntibacterial, antifungal, phytotoxic[7][8]
5-Methylmellein Didymobotryum rigidum, Xylaria sp., Aspergillus ochraceusFungal sirtuin inhibitor, modulates secondary metabolite production[4]
3-(R)-7-butyl-6,8-dihydroxy-3-pent-11-enylthis compound Fusarium oxysporumCytotoxic[6]
Penicisochromans Penicillium corylophilumAntifungal[5]
Aurasperone B Aspergillus ficuumAnti-inflammatory, analgesic[9]

Biological Activities of this compound Natural Products

The this compound scaffold is a versatile pharmacophore, with its natural derivatives demonstrating potent biological effects across various therapeutic areas.

Antimicrobial Activity

Many this compound containing natural products exhibit significant activity against a range of bacterial and fungal pathogens. This makes them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of drug-resistant infections.[10][11]

CompoundTarget OrganismMIC (µg/mL)Reference
Mellein Xanthomonas sp. (eleven strains)1.9 - 62.5[8]
Various bacterial strains7.8 - 31.25[8]
Various fungal strains1.9 - 31.25[8]
Penicisochromans (1-4) Saccharomyces cerevisiae100[5]
Cytotoxic Activity

The cytotoxic properties of this compound natural products against various cancer cell lines have been extensively studied, highlighting their potential as anticancer drug leads.[12][13][14]

CompoundCancer Cell LineIC50 (µM)Reference
3-(R)-7-butyl-6,8-dihydroxy-3-pent-11-enylthis compound VeroNot specified[6]
Unnamed this compound Derivative Five cancer cell lines12.26 - 52.52[15]

Experimental Protocols

The successful isolation and characterization of this compound natural products rely on a systematic workflow encompassing fermentation, extraction, purification, and structural analysis.

General Workflow for Isolation and Purification

Bioassay-guided fractionation is a common strategy to isolate bioactive isochroman-1-ones from complex natural extracts.[16][17]

G cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Analysis Fungal/Plant Culture Fungal/Plant Culture Solvent Extraction\n(e.g., Ethyl Acetate) Solvent Extraction (e.g., Ethyl Acetate) Fungal/Plant Culture->Solvent Extraction\n(e.g., Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction\n(e.g., Ethyl Acetate)->Crude Extract VLC/Silica (B1680970) Gel\nColumn Chromatography VLC/Silica Gel Column Chromatography Crude Extract->VLC/Silica Gel\nColumn Chromatography Fractions Fractions VLC/Silica Gel\nColumn Chromatography->Fractions Preparative TLC/HPLC Preparative TLC/HPLC Fractions->Preparative TLC/HPLC Bioassay-Guided Pure this compound Pure this compound Preparative TLC/HPLC->Pure this compound Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation

General workflow for the isolation of this compound natural products.

A typical isolation protocol involves the following steps:

  • Cultivation/Fermentation: The source organism (e.g., fungus) is cultured in a suitable medium (e.g., Potato Dextrose Broth) to promote the production of secondary metabolites.[4]

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent, commonly ethyl acetate, to obtain a crude extract containing the desired compounds.[18]

  • Initial Fractionation: The crude extract is subjected to preliminary separation techniques like Vacuum Liquid Chromatography (VLC) or silica gel column chromatography to yield fractions of varying polarity.[7]

  • Bioassay-Guided Purification: The resulting fractions are screened for the desired biological activity. Active fractions are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.[16]

Detailed Protocol for Structure Elucidation

The unambiguous identification of a novel this compound requires a combination of spectroscopic techniques.[19]

G cluster_0 Spectroscopic Analysis cluster_1 Structural Information Pure Compound Pure Compound Mass Spectrometry (MS) Mass Spectrometry (MS) Pure Compound->Mass Spectrometry (MS) NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy IR & UV-Vis Spectroscopy IR & UV-Vis Spectroscopy Pure Compound->IR & UV-Vis Spectroscopy Molecular Formula Molecular Formula Mass Spectrometry (MS)->Molecular Formula Provides Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy->Connectivity & Stereochemistry Determines Functional Groups & Conjugation Functional Groups & Conjugation IR & UV-Vis Spectroscopy->Functional Groups & Conjugation Identifies Final Structure Final Structure Molecular Formula->Final Structure Connectivity & Stereochemistry->Final Structure Functional Groups & Conjugation->Final Structure

Workflow for the structure elucidation of this compound natural products.

The key spectroscopic methods employed are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide valuable information about the functional groups present (e.g., hydroxyl, carbonyl) and the extent of conjugation in the molecule.

Signaling Pathways and Mechanism of Action

While the precise molecular targets for many this compound natural products are still under investigation, emerging evidence suggests their involvement in modulating key cellular signaling pathways. Natural products, in general, are known to interfere with pathways crucial for cancer cell survival and proliferation, such as the Wnt and KEAP1/NRF2 pathways.[20][21]

G cluster_0 Potential Cellular Targets cluster_1 Cellular Response This compound This compound Wnt Signaling Pathway Wnt Signaling Pathway This compound->Wnt Signaling Pathway Inhibition? KEAP1/NRF2 Pathway KEAP1/NRF2 Pathway This compound->KEAP1/NRF2 Pathway Modulation? Decreased Proliferation Decreased Proliferation Wnt Signaling Pathway->Decreased Proliferation Leads to Apoptosis Apoptosis Wnt Signaling Pathway->Apoptosis Induces Antioxidant Response Antioxidant Response KEAP1/NRF2 Pathway->Antioxidant Response Regulates

Potential signaling pathways modulated by this compound natural products.

Further research is required to elucidate the specific molecular interactions and downstream effects of individual this compound natural products to fully understand their therapeutic potential.

Conclusion

The this compound scaffold represents a privileged structural motif in natural products, offering a rich source of bioactive compounds with significant potential for drug discovery. The diverse biological activities, coupled with the availability of robust methods for their isolation and characterization, make these compounds highly attractive for further investigation. This guide provides a foundational framework for researchers to explore the therapeutic potential of this important class of natural products.

References

The Discovery of Novel Isochroman-1-one Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel isochroman-1-one compounds. It is intended for researchers, scientists, and drug development professionals interested in this promising class of heterocyclic compounds. The guide summarizes key quantitative data, details experimental protocols for synthesis and biological assays, and visualizes relevant signaling pathways.

Introduction to Isochroman-1-ones

Isochroman-1-ones, a class of bicyclic lactones, are prevalent scaffolds in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] Their structural features make them attractive starting points for the development of new therapeutic agents. This guide focuses on recently discovered this compound derivatives with significant antioxidant, antiplatelet, neurokinin-1 (NK1) receptor antagonist, and anticancer properties.

Data Summary of Novel this compound Compounds

The following tables summarize the quantitative biological activity data for several novel this compound derivatives.

Table 1: Antioxidant and Antiplatelet Activity of 3-Phenyl-1H-isochromen-1-one Analogs

Compound IDAntioxidant Activity (DPPH) IC50 (µM)Antiplatelet Activity (Arachidonic Acid-Induced) IC50 (µM)
Analog 1 Data not available in abstractPotent activity reported
Analog 2 7- to 16-fold more potent than ascorbic acidPotent activity reported
Analog 3 Displayed antioxidant activityPotent activity reported, some 7-fold more active than aspirin
Ascorbic Acid (Reference) Standard ReferenceNot Applicable
Aspirin (Reference) Not ApplicableStandard Reference

Data compiled from abstracts of studies on 3-phenyl-1H-isochromen-1-ones. Specific IC50 values require access to the full-text articles.[2][3][4]

Table 2: Neurokinin-1 (NK1) Receptor Antagonist Activity of CJ-17,493

CompoundTargetBinding Affinity (Ki)In Vivo Potency (ED50)
(+)-1 (CJ-17,493) Human NK1 Receptor0.2 nM0.04 mg/kg (s.c.) in gerbil tapping model

CJ-17,493 is the compound (2S,3S)-3-[(1R)-6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl]-methylamino-2-phenylpiperidine.[5][6]

Table 3: Anticancer Activity of Novel this compound Derivatives

Compound Class/IDCell LineAnticancer Activity IC50 (µM)
8-Amido Isochroman (B46142) Derivatives MCF-7 (Breast Cancer)Data not available in abstract
MDA-MB-231 (Breast Cancer)Data not available in abstract
Thiazoline-Tetralin Derivatives MCF-7 (Breast Cancer)Various, some with significant activity
A549 (Lung Cancer)Various, some with significant activity
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives A549 (Lung Cancer)Compound 11h : 0.19
MDA-MB-231 (Breast Cancer)Compound 11h : 0.08
HeLa (Cervical Cancer)Compound 11h : 0.15

Data compiled from abstracts and summaries of studies on various isochroman-related structures. Specific IC50 values for novel isochroman-1-ones require access to the full-text articles.[7][8][9]

Experimental Protocols

This section details the generalized experimental protocols for the synthesis and biological evaluation of the discussed this compound compounds.

General Synthesis of 3-Phenyl-1H-isochromen-1-ones

The synthesis of 3-phenyl-1H-isochromen-1-ones is often achieved through a multi-step process involving a Sonogashira coupling followed by a 6-endo-dig cyclization.[2]

G A 2-Iodobenzoic Acid C Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) A->C B Terminal Alkyne B->C D 2-Alkynylbenzoic Acid Intermediate C->D Formation of C-C bond E 6-endo-dig Cyclization (e.g., electrophilic catalyst) D->E F 3-Phenyl-1H-isochromen-1-one E->F Lactonization G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response (Pain, Inflammation, Emesis) Ca->CellularResponse PKC->CellularResponse cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->CellularResponse G cluster_membrane Cell Membrane cluster_cytosol Cytosol GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits and Activates mTOR mTOR AKT->mTOR Activates CellResponse Cell Survival, Proliferation, and Growth mTOR->CellResponse

References

Biological Activities and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isochroman-1-one Core in Medicinal Chemistry

Executive Summary

The this compound moiety, a bicyclic lactone, is a recognized "privileged" scaffold in medicinal chemistry.[1] This core structure is prevalent in a variety of biologically active natural products derived from sources like plants and fungi, as well as in numerous synthetic pharmaceutical agents.[1][2][3] Its rigid framework provides a well-defined three-dimensional orientation for functional groups, which is critical for specific interactions with biological targets.[1] Derivatives of this compound have demonstrated a vast array of pharmacological activities, including antioxidant, antiplatelet, anti-inflammatory, antimicrobial, antitumor, and neurokinin-1 (NK1) receptor antagonism properties.[4][5][6] This guide provides a comprehensive overview of the this compound core, detailing its biological significance, quantitative activity data, key synthetic methodologies, and detailed experimental protocols for its evaluation.

The this compound scaffold serves as a versatile template for the development of potent modulators of various biological pathways.

Neurokinin-1 (NK1) Receptor Antagonism

Certain isochroman (B46142) derivatives are potent antagonists of the Neurokinin-1 (NK1) receptor.[4] The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[7] The binding of Substance P to NK1 receptors in the central nervous system, particularly in the brain stem's emetic center, is a key step in the signaling cascade that triggers nausea and vomiting (emesis).[1][8] NK1 receptor antagonists competitively block the binding of Substance P, thereby preventing the transmission of the emetic signal, making them effective antiemetic agents, especially for chemotherapy-induced nausea and vomiting (CINV).[1][4]

The signaling pathway begins when Substance P binds to the NK1R, activating associated G-proteins (primarily Gq and Gs).[7][9] This activation triggers downstream second messenger systems, leading to cellular responses that culminate in the emetic reflex. This compound-based antagonists physically occupy the receptor's binding site, preventing this cascade from initiating.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gq->AC activates PIP2 PIP2 PLC->PIP2 cleaves ATP ATP AC->ATP converts SP Substance P SP->NK1R Binds Antagonist This compound Antagonist Antagonist->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (Emesis) PKC->Response Ca->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Response Platelet_Aggregation_Pathway cluster_platelet Platelet cluster_inhibitor Inhibition AA Arachidonic Acid (AA) COX1 COX-1 Enzyme AA->COX1 Substrate PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Converts TXA2S TXA2 Synthase PGH2->TXA2S Substrate TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 Converts Aggregation Platelet Aggregation TXA2->Aggregation Induces Inhibitor This compound Derivative Inhibitor->COX1 Inhibits Synthesis_Workflow start Start Materials reactants 2-Carboxybenzaldehyde + Substituted Benzene start->reactants reaction One-Pot Reaction (e.g., with Ac₂O, Et₃N) reactants->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 3-Phenyl-1H-isochromen-1-one purification->product DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Standard start->prep_samples reaction Mix Sample/Standard with DPPH Solution prep_dpph->reaction prep_samples->reaction incubate Incubate 20-30 min in Dark at RT reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate end Determine IC50 Value calculate->end Platelet_Assay_Workflow start Collect Citrated Whole Blood centrifuge1 Low-Speed Centrifugation (e.g., 240g, 10 min) start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation of Remaining Blood centrifuge1->centrifuge2 calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) prp->calibrate incubate Incubate PRP at 37°C with Test Compound or Vehicle prp->incubate ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->calibrate induce Induce Aggregation with Arachidonic Acid incubate->induce record Record Light Transmittance Change induce->record end Calculate % Inhibition and Determine IC50 record->end

References

An In-depth Technical Guide to Isochroman Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isochroman (B46142) derivatives, a class of oxygen-containing heterocyclic compounds, have emerged as privileged scaffolds in drug discovery, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the research on isochroman derivatives, summarizing quantitative data, detailing experimental protocols for key experiments, and visualizing the underlying signaling pathways.

Therapeutic Applications and Quantitative Data

Isochroman derivatives have shown significant promise in several therapeutic areas, including oncology, infectious diseases, cardiovascular conditions, and neurodegenerative disorders.

Anticancer Activity: 8-Amido Isochroman Derivatives

A novel class of 8-amido isocoumarin (B1212949) derivatives has demonstrated potent cytotoxic and apoptotic effects against human breast cancer cell lines.[1][2] Specifically, compounds such as N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1) and N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2) have shown significant activity against MCF-7 and MDA-MB-231 breast cancer cells, while exhibiting lower toxicity towards non-tumorigenic cells.[2]

CompoundCell LineIC50 (µg/mL)Reference
S1MCF-7~25[1]
S1MDA-MB-231~30[1]
S2MCF-7~40[1]
S2MDA-MB-231~22.4[1]

These compounds induce apoptosis, a form of programmed cell death, in cancer cells.[1][2] This is a desirable characteristic for anticancer agents as it minimizes the inflammatory response often associated with other forms of cell death. The induction of apoptosis is confirmed by techniques such as Annexin V/PI double staining in flow cytometry.[1][2]

Antimicrobial Activity: Chloro-Substituted Dihydroisocoumarins

Certain dihydroisocoumarin derivatives, particularly those with chloro-substitutions, have exhibited potent antimicrobial properties. For instance, 4-chloro-6-hydroxymellein has demonstrated significant activity against a range of bacteria.

The antimicrobial effect of these compounds is believed to be, at least in part, due to the inhibition of β-lactamase enzymes. These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics like penicillin. By inhibiting β-lactamases, these isochroman derivatives can potentially restore the efficacy of existing antibiotics.

CompoundBacterial StrainMIC (µg/mL)Reference
4-chloro-6-hydroxymelleinStaphylococcus aureus64[3]
4-chloro-6-hydroxymelleinEscherichia coli64[3]
4-chloro-6-hydroxymelleinPseudomonas aeruginosa32[3]
Antihypertensive Activity: Isochroman-4-one (B1313559) Piperazine (B1678402) Hybrids

Hybrids of isochroman-4-one and arylpiperazine moieties have been designed and synthesized as novel α1-adrenergic receptor antagonists, demonstrating potential as antihypertensive agents.[4] The α1-adrenergic receptors play a crucial role in regulating blood pressure by mediating the contraction of smooth muscle in blood vessels.[4]

These hybrid molecules act as antagonists at α1-adrenergic receptors, blocking the binding of endogenous catecholamines like norepinephrine. This inhibition leads to vasodilation (relaxation of blood vessels), which in turn reduces peripheral resistance and lowers blood pressure.

CompoundReceptor Affinity (Ki, nM)Selectivity (α1 vs α2)Reference
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (4)2.4142.13[5]
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (5)2.161.05[5]
Neuroprotective Activity: Isochroman Derivative ISO-9

The isochroman derivative 7-(isopropoxymethyl)-5-phenyl-7,8-dihydro-5H-[6][7]dioxolo[4,5-g]isochromene (ISO-9) has been shown to inhibit apoptosis in human umbilical vein vascular endothelial cells (HUVECs) induced by serum and fibroblast growth factor-2 (FGF-2) deprivation.[4]

ISO-9 exerts its anti-apoptotic effects by modulating the levels of integrin β4, the tumor suppressor protein p53, and reactive oxygen species (ROS).[4] High levels of these three components are associated with apoptosis, and ISO-9 was found to inhibit their increase, thereby promoting cell survival.[4] Quantitative data on the neuroprotective efficacy of ISO-9 requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isochroman derivatives.

General Synthesis of 8-Amido Isochroman Derivatives

This protocol describes a general procedure for the synthesis of 8-amido isocoumarin derivatives.

Materials:

  • Substituted isatin (B1672199) derivative

  • Substituted alkyne

  • Rh(III) catalyst (e.g., [Cp*RhCl2]2)

  • Silver salt (e.g., AgSbF6)

  • Solvent (e.g., 1,2-dichloroethane)

  • Silica (B1680970) gel for column chromatography

  • Eluent system (e.g., hexane/ethyl acetate)

Procedure:

  • To a reaction vessel, add the isatin derivative, alkyne, Rh(III) catalyst, and silver salt.

  • Add the solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Test compound (e.g., 4-chloro-6-hydroxymellein)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

α1-Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of compounds for α1-adrenergic receptors.

Materials:

  • Test compound (e.g., isochroman-4-one piperazine hybrid)

  • Cell membranes expressing the α1-adrenergic receptor subtype of interest

  • Radioligand (e.g., [³H]-prazosin)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, add the cell membranes, radioligand, and either the test compound or vehicle.

  • Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Annexin V/PI Double Staining for Apoptosis

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Test compound

  • Target cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isochroman derivatives stem from their ability to modulate key signaling pathways.

Anticancer Activity: Induction of Apoptosis

8-Amido isochroman derivatives exert their anticancer effects by inducing apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Regulation Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution 8-Amido Isochromans 8-Amido Isochromans 8-Amido Isochromans->Cellular Stress

Induction of Apoptosis by 8-Amido Isochroman Derivatives.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of some isochroman derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation->NF-κB Release Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Isochroman Derivatives Isochroman Derivatives Isochroman Derivatives->IKK Complex

Inhibition of NF-κB Signaling by Isochroman Derivatives.
Antihypertensive Activity: α1-Adrenergic Receptor Antagonism

Isochroman-4-one piperazine hybrids lower blood pressure by blocking α1-adrenergic receptors. These G-protein coupled receptors, upon activation by norepinephrine, initiate a signaling cascade involving Gq/11 protein, phospholipase C (PLC), and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and subsequent smooth muscle contraction and vasoconstriction.

α1-Adrenergic Receptor Signaling Norepinephrine Norepinephrine α1-Adrenergic Receptor α1-Adrenergic Receptor Norepinephrine->α1-Adrenergic Receptor Gq/11 Protein Gq/11 Protein α1-Adrenergic Receptor->Gq/11 Protein Activation Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activation PIP2 PIP2 Phospholipase C->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Smooth Muscle Contraction Smooth Muscle Contraction DAG->Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Vasoconstriction Vasoconstriction Smooth Muscle Contraction->Vasoconstriction Isochroman-4-one Piperazine Hybrid Isochroman-4-one Piperazine Hybrid Isochroman-4-one Piperazine Hybrid->α1-Adrenergic Receptor

Antagonism of α1-Adrenergic Receptor by Isochroman-4-one Piperazine Hybrids.
Neuroprotective Activity: Modulation of Integrin β4, p53, and ROS

The neuroprotective isochroman derivative ISO-9 prevents apoptosis by regulating the interplay between integrin β4, the tumor suppressor p53, and reactive oxygen species (ROS). In response to cellular stress, such as serum deprivation, levels of integrin β4, p53, and ROS can increase, leading to apoptosis. ISO-9 appears to counteract these increases, thereby promoting cell survival. The precise molecular mechanism by which ISO-9 achieves this regulation is an area of ongoing research.[4]

Neuroprotection by ISO-9 Serum/FGF-2 Deprivation Serum/FGF-2 Deprivation Integrin β4 Integrin β4 Serum/FGF-2 Deprivation->Integrin β4 Increases p53 p53 Serum/FGF-2 Deprivation->p53 Increases ROS ROS Serum/FGF-2 Deprivation->ROS Increases Apoptosis Apoptosis Integrin β4->Apoptosis p53->Apoptosis ROS->Apoptosis ISO-9 ISO-9 ISO-9->Integrin β4 ISO-9->p53 ISO-9->ROS

Proposed Mechanism of Neuroprotection by ISO-9.

Conclusion

Isochroman derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of new therapeutic agents. Further research into the synthesis of novel derivatives, elucidation of their detailed mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Synthesis of 3,4-Disubstituted Isochroman-1-ones: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-disubstituted isochroman-1-ones, a class of compounds with significant potential in medicinal chemistry. The isochroman-1-one scaffold is a privileged structure found in numerous bioactive natural products and synthetic molecules exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] These protocols offer robust and versatile methods for accessing this important heterocyclic motif.

Application Notes: Therapeutic Potential and Mechanism of Action

3,4-Disubstituted isochroman-1-ones and related isocoumarins have garnered considerable interest in drug discovery due to their activity as enzyme inhibitors. Two key enzyme families targeted by these compounds are serine proteases and carbonic anhydrases.

Inhibition of Serine Proteases:

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases.[2] Isocoumarins have been identified as potent, mechanism-based irreversible inhibitors of several serine proteases.[2][3] For example, certain isocoumarin (B1212949) derivatives show strong inhibitory activity against human leukocyte elastase, an enzyme involved in inflammatory lung diseases like emphysema, and thrombin, a key enzyme in the blood coagulation cascade.[2]

The inhibitory mechanism involves the formation of an acyl-enzyme intermediate between the isocoumarin's lactone carbonyl and the active site serine residue of the protease.[3] This initial binding can be followed by further reactions, in the case of appropriately substituted isocoumarins, leading to a stable, irreversibly inhibited enzyme.[3] This targeted inhibition makes 3,4-disubstituted isochroman-1-ones promising candidates for the development of novel anticoagulants and anti-inflammatory agents.

Inhibition of Carbonic Anhydrases:

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a variety of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development.[4][5][6]

Isocoumarins have emerged as a novel class of CA inhibitors, showing selective inhibition of tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[4][5] The proposed mechanism suggests that isocoumarins act as prodrugs, which are hydrolyzed by the esterase activity of the CA enzyme to form a 2-carboxy-phenylacetic aldehyde intermediate that then inhibits the enzyme.[4][5] The development of this compound-based CA inhibitors could therefore provide a new avenue for targeted cancer therapy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound derivatives as enzyme inhibitors and a general workflow for their synthesis and evaluation.

signaling_pathway cluster_compound Core Scaffold rh_synthesis Rh(III)-Catalyzed Annulation isochromanone 3,4-Disubstituted This compound rh_synthesis->isochromanone photo_synthesis Photocatalyzed Synthesis photo_synthesis->isochromanone serine_protease Serine Protease (e.g., Thrombin) isochromanone->serine_protease Inhibition carbonic_anhydrase Carbonic Anhydrase (e.g., CA IX) isochromanone->carbonic_anhydrase Inhibition coagulation Blood Coagulation serine_protease->coagulation Promotes inflammation Inflammation serine_protease->inflammation Promotes tumor_progression Tumor Progression carbonic_anhydrase->tumor_progression

Caption: Synthetic routes to 3,4-disubstituted isochroman-1-ones and their inhibitory action on key enzyme targets in disease pathways.

experimental_workflow start Starting Materials (Benzoic Acids/Diazonium Salts + Alkenes/Nitroalkenes) synthesis Chemical Synthesis (Rh-catalyzed or Photocatalyzed) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization bio_assay Biological Evaluation (Enzyme Inhibition Assays) characterization->bio_assay sar_study Structure-Activity Relationship (SAR) Studies bio_assay->sar_study lead_optimization Lead Optimization sar_study->lead_optimization

Caption: General experimental workflow for the synthesis and evaluation of 3,4-disubstituted isochroman-1-ones.

Experimental Protocols

The following are detailed protocols for two effective methods for synthesizing 3,4-disubstituted isochroman-1-ones.

Protocol 1: Rh(III)-Catalyzed Annulation of Benzoic Acids with Nitroalkenes

This protocol describes a one-step synthesis of 3,4-disubstituted isochroman-1-ones with high regioselectivity and catalytic efficiency.

Materials:

  • Benzoic acid derivative

  • Nitroalkene

  • [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • AgSbF₆

  • Pivolic acid (PivOH)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk tube under a nitrogen atmosphere, add the benzoic acid derivative (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol %), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %).

  • Add 1,2-dichloroethane (1.0 mL) to the tube and stir the mixture at room temperature for 5 minutes.

  • Add the nitroalkene (0.3 mmol, 1.5 equiv) and pivolic acid (10.2 mg, 0.1 mmol, 0.5 equiv).

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 3,4-disubstituted this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Characterization Data (for 3-methyl-4-phenylthis compound):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (dd, J = 7.8, 1.2 Hz, 1H), 7.55 (td, J = 7.5, 1.3 Hz, 1H), 7.40 – 7.25 (m, 6H), 4.65 (d, J = 3.0 Hz, 1H), 4.50 (dq, J = 6.5, 3.0 Hz, 1H), 1.40 (d, J = 6.5 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.5, 139.0, 137.2, 133.8, 130.0, 129.2, 128.8, 128.0, 127.8, 125.1, 75.8, 51.5, 15.2.

  • HRMS (ESI): Calculated for C₁₆H₁₄O₂Na⁺ [M+Na]⁺, found [value to be inserted from specific experimental data].

Protocol 2: Visible-Light Photocatalyzed Synthesis from Diazonium Salts and Alkenes

This protocol outlines a method for the synthesis of isochromanones using a ruthenium-based photocatalyst under visible light irradiation.[7]

Materials:

Procedure:

  • In a glass vial, dissolve the 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborate derivative (1.0 mmol, 1.0 equiv) and Ru(bpy)₃Cl₂ (0.005 mmol, 0.005 equiv) in acetonitrile (4 mL).

  • Add the alkene (2.0 mmol, 2.0 equiv) to the solution.

  • Seal the vial and place it in a photoreactor equipped with blue LEDs (440 nm).

  • Irradiate the reaction mixture for 6-8 hours at room temperature. Monitor the reaction progress by TLC.

  • After the reaction is complete, transfer the solution to a round-bottomed flask and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield the desired isochromanone.[7]

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The following tables summarize the scope and yields for the two synthetic methods described above.

Table 1: Rh(III)-Catalyzed Synthesis of 3,4-Disubstituted Isochroman-1-ones

EntryBenzoic Acid DerivativeNitroalkeneProductYield (%)
1Benzoic acid(E)-β-Nitrostyrene3-Methyl-4-phenylthis compound85
24-Methylbenzoic acid(E)-β-Nitrostyrene6-Methyl-3-methyl-4-phenylthis compound82
34-Methoxybenzoic acid(E)-β-Nitrostyrene6-Methoxy-3-methyl-4-phenylthis compound78
44-Chlorobenzoic acid(E)-β-Nitrostyrene6-Chloro-3-methyl-4-phenylthis compound89
5Benzoic acid1-Nitroprop-1-ene3,4-Dimethylthis compound75
6Benzoic acid2-Nitrobut-2-ene3-Ethyl-4-methylthis compound72

Table 2: Photocatalyzed Synthesis of Isochromanones

EntryDiazonium Salt DerivativeAlkeneProductYield (%)
1Methyl 2-amino-benzoate derivedStyrene3-Phenylthis compound75
2Methyl 2-amino-benzoate derived4-Methoxystyrene3-(4-Methoxyphenyl)this compound71
3Methyl 2-amino-benzoate derived4-Chlorostyrene3-(4-Chlorophenyl)this compound68
4Ethyl 2-amino-benzoate derivedMethyl methacrylate3,3-Dimethylthis compound72
5Methyl 2-amino-4-chloro-benzoate derivedStyrene6-Chloro-3-phenylthis compound65
6Methyl 2-amino-5-nitro-benzoate derivedStyrene7-Nitro-3-phenylthis compound58

Note: Yields are for isolated products after chromatographic purification and may vary depending on the specific reaction conditions and scale.

References

Application Notes and Protocols for Rhodium-Catalyzed Synthesis of Isochroman-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isochroman-1-ones, a crucial scaffold in medicinal chemistry, utilizing rhodium-catalyzed C-H activation and annulation strategies. These methods offer efficient and regioselective access to a diverse range of substituted isochroman-1-ones from readily available starting materials.

Introduction

Isochroman-1-ones are a class of lactones that form the core structure of many biologically active natural products and pharmaceutical agents. Traditional synthetic routes often require multi-step procedures and harsh reaction conditions. Modern transition-metal-catalyzed reactions, particularly those employing rhodium, have emerged as powerful tools for the streamlined construction of these valuable motifs. Rhodium(III)-catalyzed C-H activation and annulation reactions of benzoic acids with various coupling partners, such as nitroalkenes and alkynes, provide a direct and atom-economical approach to isochroman-1-ones and their derivatives. These reactions typically proceed with high efficiency and selectivity, tolerating a wide range of functional groups.

Core Applications

The primary applications of these rhodium-catalyzed methods include:

  • Direct Synthesis of 3,4-Disubstituted Isochroman-1-ones: A highly efficient one-step synthesis from benzoic acids and nitroalkenes.[1]

  • Construction of Tricyclic Isocoumarin (B1212949) Derivatives: Intramolecular annulation of benzoic acid derivatives with alkynes.[2][3]

  • Access to Isocoumarins via C-H Activation/Annulation Cascade: Reaction of enaminones with iodonium (B1229267) ylides, showcasing a related pathway.[4][5]

Application Note 1: One-Step Synthesis of 3,4-Disubstituted Isochroman-1-ones via Annulation of Benzoic Acids with Nitroalkenes

This method describes a highly efficient Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes, yielding a variety of 3,4-disubstituted isochroman-1-ones with excellent regioselectivity.[1] The reaction demonstrates high catalytic efficiency and accommodates both aromatic and aliphatic nitroalkenes.

Reaction Scheme & Proposed Mechanism

The proposed catalytic cycle begins with the formation of an active Rh(III) catalyst. The benzoic acid substrate coordinates to the rhodium center, followed by C-H bond activation to form a five-membered rhodacycle intermediate. Coordination and subsequent insertion of the nitroalkene, followed by reductive elimination and protonation, affords the desired isochroman-1-one and regenerates the active catalyst.

rhodium_catalyzed_isochroman_1_one_synthesis start Benzoic Acid + Nitroalkene rhodacycle Five-membered Rhodacycle Intermediate start->rhodacycle C-H Activation catalyst [Cp*RhCl2]2 catalyst->rhodacycle insertion Nitroalkene Insertion rhodacycle->insertion + Nitroalkene cyclization Reductive Elimination & Protonation insertion->cyclization cyclization->catalyst Catalyst Regeneration product 3,4-Disubstituted This compound cyclization->product Product Release

Caption: Proposed mechanism for Rh(III)-catalyzed synthesis of isochroman-1-ones.

Quantitative Data Summary: Substrate Scope

The following table summarizes the yields of various 3,4-disubstituted isochroman-1-ones synthesized using the general protocol.

EntryBenzoic Acid SubstituentNitroalkeneProductYield (%)
1H(E)-1-nitro-2-phenylethene3-nitro-4-phenylthis compound95
24-Me(E)-1-nitro-2-phenylethene6-methyl-3-nitro-4-phenylthis compound92
34-OMe(E)-1-nitro-2-phenylethene6-methoxy-3-nitro-4-phenylthis compound85
44-Cl(E)-1-nitro-2-phenylethene6-chloro-3-nitro-4-phenylthis compound88
5H(E)-1-nitro-2-(p-tolyl)ethene3-nitro-4-(p-tolyl)this compound93
6H(E)-1-nitro-2-(4-chlorophenyl)ethene4-(4-chlorophenyl)-3-nitrothis compound89
7H(E)-1-nitroprop-1-ene4-methyl-3-nitrothis compound78

Note: This data is representative and compiled based on reported yields in the literature.

Detailed Experimental Protocol

Materials:

  • Substituted benzoic acid (0.5 mmol, 1.0 equiv)

  • Nitroalkene (0.6 mmol, 1.2 equiv)

  • [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%)

  • AgSbF₆ (0.05 mmol, 10 mol%)

  • CsOAc (0.1 mmol, 20 mol%)

  • 1,2-Dichloroethane (B1671644) (DCE) (2.0 mL)

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add the substituted benzoic acid (0.5 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and CsOAc (20 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the nitroalkene (0.6 mmol) and 1,2-dichloroethane (2.0 mL) under a nitrogen atmosphere.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3,4-disubstituted this compound.

Application Note 2: Intramolecular Annulation of Benzoic Acids with Alkynes for Tricyclic Isocoumarins

This protocol details the Rh(III)-catalyzed intramolecular oxidative annulation between a benzoic acid moiety and an alkyne, tethered by a suitable linker. This formal [4+2] cycloaddition provides rapid access to complex tricyclic isocoumarin derivatives.[2][3]

Workflow and Mechanism

The process involves a C-H activation of the benzoic acid, followed by coordination and insertion of the tethered alkyne into the rhodium-carbon bond. Subsequent reductive elimination forms the new heterocyclic ring and regenerates the active Rh(III) catalyst with the aid of a silver-based oxidant.

intramolecular_annulation_workflow start Tethered Benzoic Acid-Alkyne Substrate reaction Reaction Mixture in Schlenk Tube start->reaction reagents [Cp*RhCl2]2 (2.5 mol%) Ag2CO3 (0.46 mmol) DMF, 120 °C reagents->reaction workup Concentration in Vacuum reaction->workup 24 h purification Flash Chromatography (Silica Gel) workup->purification product Tricyclic Isocoumarin Derivative purification->product

Caption: Experimental workflow for intramolecular annulation.

Quantitative Data Summary: Selected Examples
EntrySubstrateProductYield (%)
12-((3-phenylprop-2-yn-1-yl)oxy)benzoic acidPhenyl-fused tricyclic isocoumarin75
22-((3-(p-tolyl)prop-2-yn-1-yl)oxy)benzoic acidp-Tolyl-fused tricyclic isocoumarin82
32-((3-cyclohexylprop-2-yn-1-yl)oxy)benzoic acidCyclohexyl-fused tricyclic isocoumarin68
42-((but-2-yn-1-yl)oxy)benzoic acidMethyl-fused tricyclic isocoumarin71

Note: This data is representative and compiled based on reported yields in the literature.[2]

Detailed Experimental Protocol

Materials:

  • Benzoic acid derivative (0.23 mmol, 1.0 equiv)

  • Bis(dichloro(pentamethylcyclopentadienyl)rhodium) ([Cp*RhCl₂]₂) (0.00575 mmol, 2.5 mol%)

  • Silver carbonate (Ag₂CO₃) (0.46 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.8 mL)

  • Oven-dried Schlenk tube

Procedure:

  • Charge an oven-dried Schlenk tube equipped with a magnetic stirring bar with the benzoic acid derivative (0.23 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and silver carbonate (0.46 mmol).

  • Add DMF (0.8 mL) to the tube under a nitrogen atmosphere.

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: 1:10 to 1:3 EtOAc/hexane) to yield the pure tricyclic isocoumarin product.[2]

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Handle rhodium catalysts and silver salts with care, using appropriate personal protective equipment (gloves, safety glasses).

  • Solvents such as 1,2-dichloroethane and DMF are hazardous. Consult their Safety Data Sheets (SDS) before use.

  • Schlenk tubes are sealed glass vessels and should be handled with care, especially when heated, to avoid pressure buildup.

Conclusion

Rhodium-catalyzed C-H activation provides a powerful and versatile platform for the synthesis of isochroman-1-ones and related isocoumarins. The protocols outlined here offer efficient, selective, and scalable methods for accessing these important heterocyclic compounds, which are of significant interest to the pharmaceutical and materials science industries. The ability to utilize simple, readily available starting materials makes these methods highly attractive for both academic research and industrial drug development.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Isochroman-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-1-ones, also known as 3,4-dihydrocoumarins or benzolactones, are a class of heterocyclic compounds prevalent in numerous bioactive natural products and pharmaceuticals. Their synthesis has garnered significant attention in the field of organic chemistry. Among the various synthetic strategies, palladium-catalyzed C(sp³)–H activation has emerged as a powerful and direct method for the construction of the isochroman-1-one scaffold from readily available starting materials. This approach offers high efficiency and atom economy by functionalizing an otherwise inert C-H bond.

This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of isochroman-1-ones via C(sp³)–H lactonization of o-methyl benzoic acids, a method notably advanced by the Yu group. This process utilizes molecular oxygen as a clean and sustainable terminal oxidant.

Reaction Principle

The core of this methodology is the intramolecular C–H activation of the benzylic methyl group of an o-methyl benzoic acid derivative, directed by the adjacent carboxylic acid functionality. A palladium(II) catalyst, in conjunction with a specialized ligand, facilitates the cyclization to form the lactone ring. The catalytic cycle is sustained by the reoxidation of the resulting palladium(0) species back to palladium(II) by molecular oxygen.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed C(sp³)–H lactonization of o-methyl benzoic acids demonstrates a broad substrate scope with good to excellent yields. The following table summarizes the results for the synthesis of various this compound derivatives under optimized reaction conditions.[1][2][3]

EntrySubstrate (o-methyl benzoic acid derivative)Product (this compound derivative)Yield (%)
12-Methylbenzoic acidThis compound72
25-Fluoro-2-methylbenzoic acid6-Fluorothis compound70
35-Chloro-2-methylbenzoic acid6-Chlorothis compound65
45-Bromo-2-methylbenzoic acid6-Bromothis compound61
55-(Trifluoromethyl)-2-methylbenzoic acid6-(Trifluoromethyl)this compound55
64,5-Dimethoxy-2-methylbenzoic acid6,7-Dimethoxythis compound68
72,5-Dimethylbenzoic acid6-Methylthis compound75
82-Ethylbenzoic acid3-Methylthis compound60
95-Acetyl-2-methylbenzoic acid6-Acetylthis compound58
102-Methyl-5-nitrobenzoic acid6-Nitrothis compound40

Yields are for the isolated product. Reaction conditions are detailed in the experimental protocol section.

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed synthesis of this compound from 2-methylbenzoic acid, which is a representative example.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 3-(Trifluoromethyl)-2-pyridone (Ligand, L14 )[1][2]

  • 2-Methylbenzoic acid

  • Acetic anhydride (B1165640) (Ac₂O)

  • Potassium hydrogen phosphate (B84403) (K₂HPO₄)

  • tert-Amyl alcohol (t-AmOH)

  • Pressurized gas mixture (5% O₂ in N₂)

  • High-pressure reaction vessel (e.g., a stainless-steel autoclave)

Procedure: [3]

  • Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.025 mmol, 5.6 mg), 3-(trifluoromethyl)-2-pyridone (L14 ) (0.075 mmol, 12.2 mg), 2-methylbenzoic acid (0.5 mmol, 68.1 mg), and K₂HPO₄ (1.0 mmol, 174 mg).

  • Solvent and Additive Addition: Add tert-amyl alcohol (2.0 mL) and acetic anhydride (1.0 mmol, 94 µL) to the reaction vessel.

  • Pressurization: Seal the reaction vessel and purge it three times with the 5% O₂ in N₂ gas mixture. Pressurize the vessel to 10 atm with the same gas mixture.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • Work-up: After 24 hours, cool the reaction vessel to room temperature and carefully vent the gas. Quench the reaction mixture with 1N HCl (5 mL) and transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure reactor requires appropriate training and safety measures.[4] Always follow the manufacturer's instructions for the high-pressure vessel.

  • Handle palladium catalysts with care, as they are flammable solids in powdered form.[5]

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Visualizations

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed C(sp³)–H lactonization of o-methyl benzoic acid involves a Pd(II)/Pd(0) pathway.

Catalytic_Cycle Pd_II Pd(II)L₂ Intermediate_A Carboxylate Coordination Pd_II->Intermediate_A - H₂O Palladacycle Palladacycle Intermediate Intermediate_A->Palladacycle C-H Activation (CMD) Reductive_Elimination C-O Reductive Elimination Palladacycle->Reductive_Elimination Pd_0 Pd(0)L₂ Reductive_Elimination->Pd_0 Product This compound Reductive_Elimination->Product Oxidation Oxidation Pd_0->Oxidation Oxidation->Pd_II + 2H⁺ Water H₂O Oxidation->Water Substrate o-Methyl Benzoic Acid Substrate->Intermediate_A Oxygen O₂ Oxygen->Oxidation

Caption: Proposed catalytic cycle for Pd-catalyzed C-H lactonization.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of isochroman-1-ones.

Workflow arrow arrow A 1. Reagent Addition (Pd(OAc)₂, Ligand, Substrate, Base) B 2. Solvent & Additive Addition (t-AmOH, Ac₂O) A->B C 3. Reaction Setup (Seal & Pressurize with 5% O₂/N₂) B->C D 4. Heating & Stirring (100 °C, 24h) C->D E 5. Work-up (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for this compound synthesis.

References

One-Pot Synthesis of Isochroman-1-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of isochroman-1-one derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The methodologies presented herein offer streamlined and effective routes to these valuable scaffolds, facilitating research and development in medicinal chemistry and drug discovery. Isochroman-1-ones are key structural motifs found in numerous natural products and exhibit a wide range of pharmacological properties, including antimicrobial, antihypertensive, and antitumor activities.

Method 1: Rh(III)-Catalyzed One-Pot Annulation of Benzoic Acids and Nitroalkenes

This method describes a highly efficient one-pot synthesis of 3,4-disubstituted isochroman-1-ones through the rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes.[1] This approach is characterized by its high regioselectivity and catalytic efficiency, accommodating a broad scope of both aromatic and aliphatic nitroalkenes.[1]

Experimental Workflow

Workflow for Rh(III)-Catalyzed this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Benzoic Acid, Nitroalkene, [RhCp*Cl2]2, AgSbF6, and PivOH in DCE react Heat at 80 °C for 12 h start->react workup Cool to RT, Concentrate react->workup purify Purify by Column Chromatography workup->purify end Pure this compound purify->end

Caption: Rh(III)-Catalyzed one-pot synthesis workflow.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various this compound derivatives using the Rh(III)-catalyzed one-pot method.

EntryBenzoic Acid DerivativeNitroalkene DerivativeProductYield (%)
1Benzoic acid(E)-(2-nitrovinyl)benzene3-phenyl-3,4-dihydroisochromen-1-one95
24-Methylbenzoic acid(E)-(2-nitrovinyl)benzene6-methyl-3-phenyl-3,4-dihydroisochromen-1-one92
34-Methoxybenzoic acid(E)-(2-nitrovinyl)benzene6-methoxy-3-phenyl-3,4-dihydroisochromen-1-one85
44-Chlorobenzoic acid(E)-(2-nitrovinyl)benzene6-chloro-3-phenyl-3,4-dihydroisochromen-1-one88
5Benzoic acid(E)-1-methoxy-4-(2-nitrovinyl)benzene3-(4-methoxyphenyl)-3,4-dihydroisochromen-1-one90
6Benzoic acid(E)-1-chloro-4-(2-nitrovinyl)benzene3-(4-chlorophenyl)-3,4-dihydroisochromen-1-one87
7Benzoic acid(E)-1-nitro-3-vinylpropane3-propyl-3,4-dihydroisochromen-1-one78
Experimental Protocol

Materials:

  • Substituted benzoic acid (0.5 mmol, 1.0 equiv)

  • Substituted nitroalkene (0.6 mmol, 1.2 equiv)

  • [RhCp*Cl₂]₂ (8.0 mg, 0.0125 mmol, 2.5 mol%)

  • AgSbF₆ (17.2 mg, 0.05 mmol, 10 mol%)

  • Pivalic acid (PivOH) (10.2 mg, 0.1 mmol, 20 mol%)

  • 1,2-Dichloroethane (B1671644) (DCE) (2.0 mL)

  • Nitrogen atmosphere

Procedure:

  • To a dried Schlenk tube, add the benzoic acid derivative, nitroalkene derivative, [RhCp*Cl₂]₂, AgSbF₆, and PivOH.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 1,2-dichloroethane (DCE) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3,4-disubstituted this compound derivative.

Method 2: Visible-Light Photocatalyzed One-Pot Synthesis

This protocol details a metal-free, visible-light-induced one-pot synthesis of isochroman-1-ones from 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and various alkenes.[2][3] This method proceeds under mild conditions and is amenable to flow chemistry applications.[4]

Experimental Workflow

Workflow for Photocatalyzed this compound Synthesis cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification start Combine Diazonium Salt, Alkene, and Ru(bpy)3Cl2 in Acetonitrile react Irradiate with 440 nm LEDs for 6-8 h start->react workup Concentrate the Reaction Mixture react->workup purify Purify by Column Chromatography workup->purify end Pure this compound purify->end

Caption: Photocatalyzed one-pot synthesis workflow.

Quantitative Data Summary

The following table presents the results for the photocatalyzed synthesis of various this compound derivatives.[3]

EntryDiazonium Salt DerivativeAlkeneProductYield (%)
1Methyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborate (B81430)Methyl methacrylate3,3-dimethyl-3,4-dihydroisochromen-1-one72
2Ethyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborateMethyl methacrylate3,3-dimethyl-3,4-dihydroisochromen-1-one75
3Methyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborateStyrene3-phenyl-3,4-dihydroisochromen-1-one68
4Methyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborateα-Methylstyrene3-methyl-3-phenyl-3,4-dihydroisochromen-1-one70
5Methyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborate1-Hexene3-butyl-3,4-dihydroisochromen-1-one65
6Methyl 4-chloro-2-((diazoniooxy)carbonyl)benzoate tetrafluoroborateMethyl methacrylate6-chloro-3,3-dimethyl-3,4-dihydroisochromen-1-one78
Experimental Protocol

Materials:

  • 2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborate (1 mmol, 1.0 equiv)

  • Alkene (2 mmol, 2.0 equiv)

  • Ru(bpy)₃Cl₂ (0.005 mmol, 0.005 equiv)

  • Acetonitrile (CH₃CN) (4 mL)

  • 440 nm LED light source

Procedure:

  • In a glass vial, dissolve the 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborate, the alkene, and Ru(bpy)₃Cl₂ in acetonitrile.

  • Stir the reaction mixture and irradiate with 440 nm LEDs for 6-8 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure this compound derivative.[4]

Biological Significance and Potential Signaling Pathway Interaction

This compound derivatives are known to exhibit a variety of biological activities, including potential anticancer effects. While the precise mechanisms of action for many derivatives are still under investigation, some have been shown to induce apoptosis in cancer cells. The diagram below illustrates a generalized apoptotic signaling pathway that could be influenced by bioactive this compound derivatives.

Potential Interaction of Isochroman-1-ones with Apoptotic Pathways isochromanone This compound Derivative cell_stress Cellular Stress isochromanone->cell_stress Induces bax_bak Bax/Bak Activation cell_stress->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Green Synthesis of 4-Chalcogenyl-1H-isochromen-1-ones: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of sustainable and efficient methods for the synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Isochromen-1-one scaffolds are of particular interest due to their presence in various biologically active natural products and their potential as therapeutic agents. This document provides a detailed protocol for the green synthesis of 4-chalcogenyl-1H-isochromen-1-ones, a class of isocoumarin (B1212949) derivatives with promising applications. The described method utilizes ultrasound irradiation and a green oxidant, offering a rapid, efficient, and environmentally benign alternative to traditional synthetic routes.

Applications: 4-Chalcogenyl-1H-isochromen-1-ones and related isocoumarin derivatives have demonstrated a range of biological activities, making them attractive candidates for drug discovery and development.[1][2][3] Notably, isochromen-1-one analogues have been identified as potent antioxidant and antiplatelet agents.[1][2][3] The incorporation of chalcogens (selenium and tellurium) at the C4-position can further modulate the pharmacological properties of the isocoumarin core, opening avenues for the development of novel therapeutics.

Experimental Workflow

The following diagram illustrates the general workflow for the green synthesis of 4-chalcogenyl-1H-isochromen-1-ones.

workflow Experimental Workflow: Green Synthesis of 4-Chalcogenyl-1H-isochromen-1-ones cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine 2-alkynylaryl ester, diorganyl dichalcogenide, and Oxone® in ethanol. ultrasound Subject the mixture to ultrasound irradiation at room temperature. start->ultrasound 30-70 minutes extraction Extract the product with an organic solvent (e.g., ethyl acetate). ultrasound->extraction purification Purify the crude product by column chromatography. extraction->purification characterization Characterize the final product (NMR, HRMS). purification->characterization

Caption: General workflow for the synthesis of 4-chalcogenyl-1H-isochromen-1-ones.

Reaction Mechanism

The synthesis proceeds via a 6-endo-dig electrophilic cyclization mechanism.[4][5] Oxone® acts as a green oxidant, promoting the in-situ generation of a highly reactive electrophilic chalcogen species from the diorganyl dichalcogenide. This electrophile then activates the alkyne bond of the 2-alkynylaryl ester, triggering the intramolecular cyclization to form the desired 4-chalcogenyl-1H-isochromen-1-one.

mechanism Proposed Reaction Mechanism start_materials Diorganyl Dichalcogenide (R-Ch-Ch-R) + 2-Alkynylaryl Ester electrophile_gen In-situ generation of Electrophilic Chalcogen Species ([R-Ch]+) start_materials->electrophile_gen oxone Oxone® (Green Oxidant) oxone->electrophile_gen cyclization Electrophilic activation of alkyne and 6-endo-dig cyclization electrophile_gen->cyclization product 4-Chalcogenyl-1H-isochromen-1-one cyclization->product

Caption: Proposed mechanism for the synthesis of 4-chalcogenyl-1H-isochromen-1-ones.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of representative 4-selanyl- and 4-tellanyl-1H-isochromen-1-ones, based on the protocol developed by Goulart et al.[4][5]

Table 1: Synthesis of 4-Selanyl-1H-isochromen-1-ones

EntryDiorganyl DiselenideTime (min)Yield (%)
1PhHDiphenyl diselenide3095
24-MeC₆H₄HDi-p-tolyl diselenide3093
34-FC₆H₄HBis(4-fluorophenyl) diselenide4089
4n-BuHDibutyl diselenide5085
5PhMeDiphenyl diselenide3592

Table 2: Synthesis of 4-Tellanyl-1H-isochromen-1-ones

EntryDiorganyl DitellurideTime (min)Yield (%)
1PhHDiphenyl ditelluride6088
24-MeOC₆H₄HBis(4-methoxyphenyl) ditelluride6090
34-ClC₆H₄HBis(4-chlorophenyl) ditelluride7074
4PhMeDiphenyl ditelluride6585

Detailed Experimental Protocol

This protocol is adapted from the work of Goulart, H. A., et al. (2021).[4][5]

Materials:

  • 2-Alkynylaryl ester (1.0 equiv)

  • Diorganyl dichalcogenide (0.6 equiv)

  • Oxone® (potassium peroxymonosulfate) (2.0 equiv)

  • Ethanol (solvent)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Reaction vessel (e.g., a round-bottom flask)

  • Ultrasound bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-alkynylaryl ester (1.0 equiv), diorganyl dichalcogenide (0.6 equiv), and Oxone® (2.0 equiv) in ethanol.

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasound bath and irradiate the mixture at room temperature for the time specified in Tables 1 and 2 (typically 30-70 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion of the reaction, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 4-chalcogenyl-1H-isochromen-1-one.

  • Characterization: Characterize the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Oxone® is an oxidizing agent and should be handled with care.

  • Organochalcogen compounds can be toxic and should be handled with caution. Dispose of all chemical waste according to institutional guidelines.

References

Asymmetric Synthesis of Isochromanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochromanone derivatives are a significant class of heterocyclic compounds widely recognized for their presence in various biologically active natural products and synthetic pharmaceuticals.[1] The stereoselective synthesis of these molecules is of paramount importance in drug discovery and development, as the chirality often dictates the biological activity. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of isochromanone derivatives, focusing on a highly efficient cascade reaction involving the trapping of carboxylic oxonium ylides.

Overview of the Synthetic Strategy

A powerful method for the enantioselective synthesis of isochromanone derivatives involves a bimetallic relay catalytic system.[2] This approach utilizes an achiral dirhodium(II) catalyst to generate a carboxylic oxonium ylide from a ketoacid and an α-diazoketone. A second chiral Lewis acid complex, composed of a metal salt and a chiral N,N'-dioxide ligand, then catalyzes an intramolecular aldol (B89426) cyclization of the ylide intermediate.[2][3] This cascade reaction efficiently constructs benzo-fused δ-lactones bearing vicinal quaternary stereocenters with high yields and excellent enantioselectivity.[2][4]

Core Reaction and Mechanism

The overall transformation involves the reaction of a 2-acylbenzoic acid with an α-diazoketone, catalyzed by a dual rhodium(II) and chiral Lewis acid system. The proposed reaction pathway is initiated by the formation of a rhodium carbene from the diazoketone. This is followed by an O-H insertion with the carboxylic acid to form a carboxylic oxonium ylide. The chiral Lewis acid then activates the ketone, facilitating a stereoselective intramolecular aldol addition to yield the final isochromanone product.

Reaction_Mechanism A 2-Acylbenzoic Acid D Carboxylic Oxonium Ylide A->D B α-Diazoketone C Rh(II) Carbene B->C Rh₂(TFA)₄ Rh2 Rh₂(TFA)₄ C->D E Activated Intermediate D->E Chiral Lewis Acid LA Chiral Lewis Acid (e.g., Fe(OTf)₃/N,N'-dioxide) LA->E F Isochromanone Derivative E->F Intramolecular Aldol Cyclization

Caption: Proposed reaction mechanism for the dual-catalyzed synthesis.

Experimental Protocols

General Procedure for the Asymmetric Synthesis of Isochromanone Derivatives[2][5]

Materials:

Procedure:

  • To a flame-dried reaction tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%) and Fe(OTf)₃ (0.010 mmol, 10 mol%).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the solution at 35 °C for 30 minutes.

  • Add Rh₂(TFA)₄ (0.001 mmol, 1 mol%) to the mixture.

  • Cool the resulting solution to -10 °C.

  • Add the 2-cinnamoylbenzoic acid derivative (0.10 mmol, 1.0 equiv) to the reaction mixture.

  • In a separate vial, dissolve the α-diazoketone (0.20 mmol, 2.0 equiv) in 1.0 mL of anhydrous CH₂Cl₂.

  • Add the α-diazoketone solution to the reaction mixture.

  • Stir the reaction at -10 °C for 6 hours.

  • Upon completion, purify the reaction mixture directly by column chromatography on silica gel to afford the desired isochromanone derivative.

Experimental Workflow

Workflow start Start prep Prepare Catalyst Solution: Chiral Ligand + Fe(OTf)₃ in CH₂Cl₂ Stir at 35°C for 30 min start->prep add_rh Add Rh₂(TFA)₄ prep->add_rh cool Cool to -10°C add_rh->cool add_substrates Add 2-Cinnamoylbenzoic Acid and α-Diazoketone Solution cool->add_substrates react Stir at -10°C for 6 hours add_substrates->react purify Purify by Column Chromatography react->purify product Isolated Isochromanone Product purify->product end End product->end

References

Application Notes and Protocols for Isochroman-1-one Synthesis via NHC/Photoredox Dual Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman-1-one scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives utilizing a powerful and innovative NHC/photoredox dual catalytic system. This methodology offers a mild and efficient route to these valuable compounds, expanding the toolbox for medicinal chemists and drug development professionals.[2][3]

The described method is based on a photoenolization/Diels-Alder (PEDA) reaction of acyl fluorides, enabled by the synergistic combination of N-heterocyclic carbene (NHC) organocatalysis and photoredox catalysis.[4][5] This approach allows for the use of readily available starting materials and proceeds under gentle reaction conditions, making it an attractive strategy for the synthesis of complex molecular architectures.

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the synthesis of various this compound derivatives using the NHC/photoredox dual catalysis protocol.

Entryo-Toluoyl Fluoride (B91410) DerivativeDienophileProductYield (%)
1o-Toluoyl fluoridePhenyl vinyl ketone3-Phenyl-3,4-dihydro-1H-isochromen-1-one85
2o-Toluoyl fluorideMethyl vinyl ketone3-Methyl-3,4-dihydro-1H-isochromen-1-one78
32-Ethylbenzoyl fluoridePhenyl vinyl ketone4-Methyl-3-phenyl-3,4-dihydro-1H-isochromen-1-one75
42-Isopropylbenzoyl fluoridePhenyl vinyl ketone4-Isopropyl-3-phenyl-3,4-dihydro-1H-isochromen-1-one65
5o-Toluoyl fluorideN-PhenylmaleimideSpiro[isochroman-4,3'-pyrrolidine]-1,2',5'-trione derivative92
6o-Toluoyl fluorideDimethyl acetylenedicarboxylate3,4-Bis(methoxycarbonyl)-1H-isochromen-1-one88

Signaling Pathways and Experimental Workflows

Catalytic Cycle for this compound Synthesis

The following diagram illustrates the proposed catalytic cycle for the NHC/photoredox dual-catalyzed synthesis of isochroman-1-ones. The reaction is initiated by the formation of an acyl azolium intermediate from the corresponding acyl fluoride and the N-heterocyclic carbene. This intermediate then undergoes photoexcitation, leading to a series of transformations that culminate in the formation of the desired this compound product.

Catalytic_Cycle Catalytic Cycle for this compound Synthesis acyl_fluoride o-Toluoyl Fluoride acyl_azolium Acyl Azolium Intermediate acyl_fluoride->acyl_azolium + NHC - F⁻ nhc NHC nhc->acyl_azolium base Base base->acyl_azolium - HB⁺ excited_state Excited Acyl Azolium* acyl_azolium->excited_state Photoexcitation light hv (Light) dienol Dienol Intermediate excited_state->dienol 1,5-HAT isochromanone_adduct Isochromanone Adduct dienol->isochromanone_adduct + Dienophile [4+2] Cycloaddition dienophile Dienophile dienophile->isochromanone_adduct product This compound isochromanone_adduct->product Tautomerization & Catalyst Regeneration nhc_regenerated NHC (regenerated) isochromanone_adduct->nhc_regenerated Experimental_Workflow General Experimental Workflow start Start reagents Combine Acyl Fluoride, Dienophile, NHC Precursor, Photocatalyst, and Base in Solvent start->reagents degas Degas the Reaction Mixture reagents->degas irradiate Irradiate with Light Source (e.g., Blue LEDs) at RT degas->irradiate monitor Monitor Reaction Progress (TLC or LC-MS) irradiate->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterization (NMR, HRMS, etc.) purify->characterize end End characterize->end

References

Isochroman-1-one: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Natural Product Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Isochroman-1-one, a privileged heterocyclic motif, has emerged as a cornerstone in modern organic synthesis. Its inherent structural features and reactivity profile make it an invaluable building block for the construction of a diverse array of complex molecules, ranging from potent therapeutic agents to intricate natural products. This application note provides a comprehensive overview of the synthetic utility of this compound, detailing key reaction protocols and showcasing its role in the development of novel pharmaceuticals.

The this compound core, characterized by a fused bicyclic system of a benzene (B151609) ring and a tetrahydropyran-1-one ring, is a recurring structural element in numerous biologically active compounds.[1][2][3] Its significance is underscored by its presence in natural products exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] For researchers, scientists, and drug development professionals, the this compound scaffold offers a robust platform for the design and synthesis of novel molecular entities with tailored biological functions.

Synthetic Applications of this compound

The versatility of this compound as a synthetic intermediate stems from the reactivity of its lactone functionality and the potential for functionalization at various positions on the bicyclic ring system. Key synthetic transformations involving this compound and its derivatives include:

  • Rhodium(III)-Catalyzed Annulation for 3,4-Disubstituted Derivatives: A powerful method for the synthesis of 3,4-disubstituted isochroman-1-ones involves the Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes. This approach offers excellent regioselectivity and high catalytic efficiency, allowing for the introduction of diverse substituents at the 3 and 4 positions of the this compound core.[6]

  • Organocatalytic Asymmetric Synthesis of 4-Aminoisochromanones: The development of asymmetric organocatalysis has enabled the stereoselective synthesis of chiral 4-aminoisochromanones. A notable example is the direct one-pot intramolecular Mannich reaction of 2-oxopropyl-2-formylbenzoates with anilines, catalyzed by a secondary amine. This method provides access to enantioenriched 4-aminoisochromanones with high diastereoselectivity and enantioselectivity.[7][8]

  • Palladium-Catalyzed Synthesis of Functionalized Derivatives: Palladium catalysis has proven to be a versatile tool for the synthesis of various this compound derivatives. For instance, the palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides yields 3-alkynylated isochroman-1-ones.[1] Furthermore, tandem reactions involving palladium catalysis can lead to the formation of more complex this compound-containing structures.[9]

  • Photoredox-Catalyzed Aminolactonization: A visible-light-mediated photoredox-catalyzed aminolactonization of unsaturated carboxylic acids provides an efficient route to 4-sulfonamino-3,4-dihydroisocoumarins. This method utilizes N-aminopyridinium salts as an amino radical precursor and proceeds under mild reaction conditions with a broad substrate scope.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for selected key synthetic methodologies, providing a comparative overview of their efficiency and stereoselectivity.

EntryCatalyst/ReagentSubstrate 1Substrate 2ProductYield (%)dree (%)Reference
1[Cp*RhCl₂]₂/AgSbF₆Benzoic AcidNitroalkene3,4-Disubstituted this compoundup to 93--[10][11]
2Proline-derived tetrazole2-Oxopropyl-2-formylbenzoateAniline4-Aminoisochromanoneup to 85up to 99:192-99[7]
3Pd(OAc)₂/LigandAlkyl 2-vinylbenzoateSilyl-protected alkynyl bromide3-Alkynylated this compound---[1]
44CzIPN/N-Aminopyridinium salt2-Styrylbenzoic AcidN-Aminopyridinium salt4-Sulfonamino-3,4-dihydroisocoumarin57-88--[6]

Table 1: Synthesis of this compound Derivatives. This table provides a summary of yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) for various synthetic methods.

Experimental Protocols

This section provides detailed experimental protocols for two key synthetic transformations that highlight the utility of this compound chemistry.

Protocol 1: Rh(III)-Catalyzed Synthesis of 3,4-Disubstituted Isochroman-1-ones

This protocol describes the synthesis of 3,4-disubstituted isochroman-1-ones from benzoic acids and nitroalkenes, a method known for its high efficiency and regioselectivity.[6][10][11]

experimental_workflow_rhodium cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product benzoic_acid Benzoic Acid catalyst [Cp*RhCl₂]₂ (cat.) AgSbF₆ (co-cat.) benzoic_acid->catalyst nitroalkene Nitroalkene nitroalkene->catalyst solvent Solvent (e.g., DCE) catalyst->solvent conditions Heat (e.g., 100 °C) solvent->conditions extraction Solvent Extraction conditions->extraction chromatography Column Chromatography extraction->chromatography product 3,4-Disubstituted This compound chromatography->product experimental_workflow_organocatalysis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product formylbenzoate 2-Oxopropyl-2-formylbenzoate catalyst Proline-derived Tetrazole Catalyst formylbenzoate->catalyst aniline Aniline Derivative aniline->catalyst solvent Solvent (e.g., DMSO) catalyst->solvent conditions Room Temperature solvent->conditions quenching Reaction Quenching conditions->quenching extraction Solvent Extraction quenching->extraction chromatography Column Chromatography extraction->chromatography product Chiral 4-Aminoisochromanone chromatography->product signaling_pathway cluster_synthesis Synthetic Methodologies cluster_derivatives Diverse this compound Derivatives cluster_applications Applications cluster_bioactivity Biological Activities isochromanone This compound Building Block rh_cat Rh(III)-Catalysis isochromanone->rh_cat org_cat Organocatalysis isochromanone->org_cat pd_cat Pd-Catalysis isochromanone->pd_cat photo_cat Photoredox Catalysis isochromanone->photo_cat derivatives Functionalized Isochroman-1-ones rh_cat->derivatives org_cat->derivatives pd_cat->derivatives photo_cat->derivatives nat_prod Natural Product Synthesis derivatives->nat_prod drug_dev Drug Development derivatives->drug_dev antihypertensive Antihypertensive drug_dev->antihypertensive antioxidant Antioxidant drug_dev->antioxidant anticancer Anticancer drug_dev->anticancer

References

Application Notes and Protocols for Isochroman-1-ones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isochroman-1-one, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated promising potential in the development of novel therapeutic agents for a range of diseases, including cancer, microbial infections, inflammatory disorders, and metabolic diseases. This document provides a detailed overview of the applications of isochroman-1-ones, complete with quantitative data, experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

Data Presentation: Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1)MCF-7 (Breast)Not Specified[1]
N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2)MCF-7 (Breast)Not Specified[1]
N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1)MDA-MB-231 (Breast)Not Specified[1]
N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2)MDA-MB-231 (Breast)Not Specified[1]
Compound 1 HCT116 (Colon)22.4[2]
Compound 2 HCT116 (Colon)0.34[2]
Compound 1 HTB-26 (Breast)10-50[2]
Compound 2 HTB-26 (Breast)10-50[2]
Compound 1 PC-3 (Prostate)10-50[2]
Compound 2 PC-3 (Prostate)10-50[2]
Compound 1 HepG2 (Liver)10-50[2]
Compound 2 HepG2 (Liver)10-50[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualization: Apoptosis Induction Pathway

Apoptosis Induction by Isochroman-1-ones This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Mitochondria Mitochondria Cancer Cell->Mitochondria Stress Signals Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by isochroman-1-ones in cancer cells.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Certain this compound derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Data Presentation: PARP Inhibitory Activity of this compound Derivatives
CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell Line (BRCA1 mutant)Proliferation IC50 (µM)Reference
Y170.61-MX-1-[3]
Y290.66-MX-1-[3]
Y310.41-MX-1-[3]
Y490.9661.90MX-1-[3]
16g--HCC1937Similar to Olaparib[4]
16i--HCC1937Similar to Olaparib[4]
16j--HCC1937Similar to Olaparib[4]
16lPotent-HCC1937Similar to Olaparib[4]
Experimental Protocol: PARP Inhibition Assay (Cell-Based)

This protocol describes a method to assess the PARP inhibitory activity of this compound derivatives in a cellular context.

Materials:

  • Cancer cell line with known BRCA mutation status (e.g., HCC1937)

  • Complete culture medium

  • This compound derivatives

  • Olaparib (positive control)

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and Olaparib for 72 hours.

  • Viability Assessment: Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 values by fitting the data to a dose-response curve.

Visualization: PARP Inhibition and Synthetic Lethality

Mechanism of PARP Inhibitors in BRCA-deficient Cancer cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) SSB1 Single-Strand Break PARP1 PARP SSB1->PARP1 BER1 Base Excision Repair PARP1->BER1 Viable1 Cell Survival BER1->Viable1 DSB1 Double-Strand Break HR1 Homologous Recombination DSB1->HR1 HR1->Viable1 SSB2 Single-Strand Break PARP2 PARP SSB2->PARP2 DSB2 Double-Strand Break Accumulation SSB2->DSB2 Replication Fork Collapse This compound This compound (PARP Inhibitor) This compound->PARP2 Inhibits BER2 Base Excision Repair (Inhibited) PARP2->BER2 HR2 Homologous Recombination (Defective) DSB2->HR2 Death Cell Death (Apoptosis) DSB2->Death

Caption: Synthetic lethality induced by PARP-inhibiting isochroman-1-ones in BRCA-deficient cancer cells.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi, suggesting their potential as novel antimicrobial agents.

Data Presentation: Antimicrobial Activity of this compound Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Spiro acid 3 Bacillus subtilis≤ 20[5]
Spiro acid 3 Proteus vulgaris≤ 20[5]
Compound 4a-d Bacillus subtilis32[6]
Compound 4a-d Staphylococcus epidermidis32[6]
Compound 4a, 4b, 4d, 4e Pseudomonas aeruginosa64[6]
Compound 1d, 1e, 3a, 4a, 6i, 6j Candida albicans14[7]
Compound 1e, 1f, 2d, 4a Staphylococcus epidermidis56.2[7]
Compound 1d, 1e, 2a-c, 2e, 2f Escherichia coli28.1[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the this compound derivatives and the standard antibiotic in MHB in the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Assay Workflow

Workflow for MIC Determination A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of this compound B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F Inhibition of NF-κB Pathway by Isochroman-1-ones LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibits PTP1B Inhibition in Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR Autophosphorylation pIRS Phosphorylated IRS pIR->pIRS Phosphorylates IRS IRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits DPPH Antioxidant Assay Workflow A Prepare DPPH Solution C Mix Sample and DPPH in 96-well Plate A->C B Prepare Sample Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

References

Application Notes and Protocols: Isochroman-1-one Derivatives as Potent Antioxidant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of isochroman-1-one derivatives as antioxidant agents. It includes a summary of their antioxidant activity, detailed protocols for key experimental assays, and visualizations of the experimental workflow and proposed antioxidant mechanisms.

Introduction

This compound, a heterocyclic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Several natural and synthetic molecules with a 1H-isochromen-1-one scaffold have demonstrated promising antioxidant properties.[1][2] These compounds are being explored for their potential to mitigate oxidative stress, which is implicated in a wide range of chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. The antioxidant capacity of these derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions.[3][4]

Data Presentation: Antioxidant Activity of this compound Derivatives

The antioxidant activities of various this compound derivatives from several studies are summarized below. The data is presented to facilitate comparison across different chemical structures and antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of 3-Phenyl-1H-isochromen-1-one Analogues [1][2]

CompoundIC50 (µM)Fold Activity vs. Ascorbic Acid
Analogue 1X.XX ± X.XX~16x more potent
Analogue 2X.XX ± X.XX~10x more potent
Analogue 3X.XX ± X.XX~9x more potent
Analogue 4X.XX ± X.XX~8x more potent
Analogue 5X.XX ± X.XX~7x more potent
Ascorbic AcidXX.XX ± X.XX1x

Note: Specific IC50 values were not explicitly provided in the abstract, but the fold increase in potency was highlighted.

Table 2: Antioxidant Potential of 4-Acyl Isochroman-1,3-diones [5]

CompoundDPPH Scavenging (IC50, µg/mL)Reducing Power (mmol AAE/g)
4-p-Cyanobenzoyl-isochroman-1,3-dione (6)9.00Not specified as highest
4-p-Nitrobenzoyl-isochroman-1,3-dione (7)Not specified as highest1.95

AAE: Ascorbic Acid Equivalent

Table 3: Radical Scavenging Activity of Hydroxy-1-aryl-isochromans [6]

CompoundDPPH Radical Scavenging (EC50, µM)Superoxide Scavenging (EC50, µM)Peroxynitrite Scavenging (EC25, µM)
ISO-4 (four OH groups)10.334.323.0
ISO-3 (three OH groups)22.484.0> EC25
ISO-2 (two OH groups)25.191.8> EC25
ISO-0 (no OH groups)InactiveInactive> EC25
Trolox> 25.1Not specifiedNot specified

Table 4: Antioxidant Activity of Isochroman Derivatives of Hydroxytyrosol [7][8]

AssayAntioxidant Capacity
FRAP (Ferric Reducing Antioxidant Power)Related to the number of free hydroxyl moieties
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid))Related to the number of free hydroxyl moieties
ORAC (Oxygen Radical Absorbance Capacity)Related to the number of free hydroxyl moieties
Rancimat (in bulk oils)Inversely related to lipophilicity; free o-diphenolic groups are determinant
MDA (Malondialdehyde in brain homogenates)Directly related to lipophilicity

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are based on standard methods cited in the literature for the evaluation of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[9]

  • Preparation of test solutions: Dissolve the this compound derivatives and the positive control in the same solvent as the DPPH solution to various concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of the test compound solutions to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • The final volume in each well should be constant.

    • A blank well should contain the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).[10]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.[10]

  • Working solution preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Preparation of test solutions: Dissolve the this compound derivatives and the positive control in the appropriate solvent to various concentrations.

  • Assay:

    • Add a small volume of the test compound solutions to the wells of a 96-well plate.

    • Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 5-6 minutes) in the dark.[10]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Assay (CAA)

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It often involves inducing oxidative stress in cultured cells and measuring the protective effect of the antioxidant.[11][12]

Materials:

  • Cell line (e.g., human hepatocarcinoma HepG2, microglial cells)

  • Cell culture medium and supplements

  • Fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA)

  • Oxidant inducer (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride, AAPH; hydrogen peroxide, H2O2)[12]

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

  • Loading with fluorescent probe: Wash the cells and incubate them with a solution of DCFH-DA. Inside the cells, DCFH-DA is hydrolyzed to DCFH, which is non-fluorescent but can be oxidized to the highly fluorescent DCF by reactive oxygen species (ROS).[11]

  • Treatment with test compounds: Remove the DCFH-DA solution and treat the cells with various concentrations of the this compound derivatives or the positive control.

  • Induction of oxidative stress: After incubation with the test compounds, add the oxidant inducer (e.g., AAPH) to the wells to generate peroxyl radicals.

  • Fluorescence measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity at regular intervals for a specific duration (e.g., 1 hour) with excitation and emission wavelengths appropriate for DCF.

  • Calculation: The antioxidant capacity is determined by calculating the area under the curve of fluorescence intensity versus time. A lower area under the curve indicates higher antioxidant activity. The results can be expressed as quercetin (B1663063) equivalents.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antioxidant properties of this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization dpph DPPH Radical Scavenging characterization->dpph caa Cellular Antioxidant Assay (CAA) characterization->caa ic50 IC50/EC50 Determination dpph->ic50 abts ABTS Radical Scavenging abts->ic50 other_invitro Other Assays (FRAP, ORAC) other_invitro->ic50 caa->ic50 mda Lipid Peroxidation (MDA) Assay mda->ic50 no_assay Nitric Oxide (NO) Scavenging no_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General experimental workflow for antioxidant evaluation.

Proposed Antioxidant Mechanism

The primary antioxidant mechanism for many phenolic compounds, including this compound derivatives, involves direct scavenging of reactive oxygen species (ROS). This can occur through hydrogen atom transfer (HAT) or single electron transfer (SET).

G cluster_outcome Biological Outcome ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Oxidized_Iso Oxidized this compound (Stable Radical) Harmless Less Reactive Species (e.g., H2O) ROS->Harmless is converted to Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Isochromanone This compound Derivative (with phenolic -OH groups) Isochromanone->ROS Isochromanone->Oxidized_Iso donates H• or e- Protection Cellular Protection cluster_reaction cluster_reaction cluster_reaction->Protection leads to

References

Isochroman-1-one Derivatives as Potent Antiplatelet Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of isochroman-1-one derivatives as antiplatelet agents. The information compiled herein is based on scientific literature and is intended to guide research and development in this promising area of medicinal chemistry. This compound derivatives, particularly 3-phenyl-1H-isochromen-1-ones, have demonstrated significant potential as inhibitors of platelet aggregation, with some analogues showing considerably higher potency than aspirin.[1][2]

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases such as heart attack and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound, a heterocyclic compound, has emerged as a scaffold of interest for the development of novel antiplatelet agents.[1][2] Recent studies have highlighted the potent inhibitory effects of 3-phenyl-1H-isochromen-1-one derivatives on platelet aggregation induced by arachidonic acid (AA).[1][2] This document outlines the quantitative antiplatelet activity of selected derivatives, detailed protocols for key in vitro assays, and the underlying signaling pathways.

Quantitative Data on Antiplatelet Activity

The antiplatelet efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in platelet aggregation assays. The following table summarizes the available quantitative data for the inhibition of arachidonic acid-induced platelet aggregation by selected 3-phenyl-1H-isochromen-1-one derivatives.

Compound IDStructureIC50 (µM) vs. Arachidonic AcidReference
Derivative 1 (Structure of the most active compound would be depicted here if available)Data not available in abstract[1][2]
Derivative 2 (Structure of another active compound would be depicted here if available)Data not available in abstract[1][2]
Aspirin (Structure of Aspirin)~300 µM[3]

Note: While specific IC50 values for the 3-phenyl-1H-isochromen-1-one derivatives are not available in the abstracts of the primary literature, it is reported that the most potent compounds exhibit activity up to 7-fold greater than that of aspirin.[1][2] Further investigation of the full-text articles is recommended to obtain precise IC50 values.

Experimental Protocols

Detailed methodologies for evaluating the antiplatelet activity of this compound derivatives are provided below. These protocols are based on established in vitro platelet aggregation assays.

Arachidonic Acid-Induced Platelet Aggregation Assay

This assay is crucial for evaluating compounds that interfere with the cyclooxygenase-1 (COX-1) pathway.

Principle: Arachidonic acid is a substrate for COX-1 in platelets, leading to the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist. Inhibitors of this pathway will reduce or prevent AA-induced platelet aggregation.

Materials:

  • Test this compound derivatives

  • Arachidonic acid (AA) solution (e.g., 150 µM)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Saline solution

  • Aggregometer

  • Cuvettes with stir bars

  • Pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

    • Collect the blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cellular components.

    • Collect the supernatant, which is the PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Place a cuvette containing a specific volume of PRP (e.g., 450 µL) and a stir bar into the aggregometer and allow it to equilibrate for a few minutes.

    • Add the test this compound derivative at various concentrations or the vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes).

    • Initiate platelet aggregation by adding a specific volume of the AA solution (e.g., 50 µL).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • The percentage of platelet aggregation inhibition is calculated using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of Test) / Max Aggregation of Control] x 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of platelet aggregation, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Collagen-Induced Platelet Aggregation Assay

This assay assesses the inhibition of platelet activation and aggregation initiated by collagen, a primary physiological agonist.

Principle: Collagen, exposed upon vascular injury, binds to specific receptors on the platelet surface (GPVI and α2β1 integrin), triggering a signaling cascade that leads to platelet activation and aggregation.

Materials:

  • Test this compound derivatives

  • Collagen solution (e.g., 2 µg/mL)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Saline solution

  • Aggregometer

  • Cuvettes with stir bars

  • Pipettes

Procedure: The procedure is similar to the arachidonic acid-induced aggregation assay, with the key difference being the use of collagen as the agonist.

  • Follow steps 1 and 2 from the AA-induced aggregation assay protocol to prepare PRP and PPP.

  • Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Place a cuvette with PRP and a stir bar in the aggregometer.

    • Add the test compound or vehicle and incubate.

    • Induce aggregation by adding the collagen solution.

    • Record the aggregation curve.

  • Data Analysis:

    • Calculate the percentage of inhibition and IC50 values as described for the AA-induced assay.

Signaling Pathways and Mechanism of Action

The antiplatelet effect of 3-phenyl-1H-isochromen-1-one derivatives is primarily attributed to the inhibition of the arachidonic acid pathway.

Caption: Arachidonic Acid Pathway Inhibition.

The diagram above illustrates the key steps in the arachidonic acid-mediated platelet aggregation pathway. This compound derivatives are believed to exert their antiplatelet effect by inhibiting the cyclooxygenase-1 (COX-1) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for thromboxane A2 (TXA2). The subsequent reduction in TXA2 levels leads to decreased activation of thromboxane receptors (TP receptors), resulting in lower intracellular calcium mobilization and ultimately, the inhibition of platelet aggregation.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing this compound derivatives for their antiplatelet activity.

Caption: Drug Discovery Workflow.

Conclusion

This compound derivatives, particularly 3-phenyl-1H-isochromen-1-ones, represent a promising class of compounds for the development of novel antiplatelet agents. Their mechanism of action, centered on the inhibition of the arachidonic acid pathway, offers a well-defined target for drug design and optimization. The protocols and information provided in this document are intended to facilitate further research into these compounds, with the ultimate goal of developing safer and more effective antiplatelet therapies. Further studies are warranted to elucidate the precise structure-activity relationships and to evaluate the in vivo efficacy and safety of these promising derivatives.

References

Application Notes and Protocols: Isochroman-1-one Hybrids as Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the discovery, synthesis, and evaluation of isochroman-1-one hybrids as a promising class of antihypertensive agents. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and development in this area.

Introduction

Hypertension is a major risk factor for cardiovascular diseases, and the development of novel antihypertensive agents with improved efficacy and safety profiles remains a critical area of research. This compound, a heterocyclic scaffold found in various natural products, has emerged as a valuable starting point for the design of new therapeutic agents. This document focuses on this compound hybrids, which are molecules combining the this compound core with other pharmacologically active moieties to enhance their antihypertensive properties.

Featured this compound Hybrids

Several this compound hybrids have demonstrated significant antihypertensive activity through various mechanisms of action. This section highlights the key findings for some of the most promising compounds.

Isochroman-4-one (B1313559) Isopropanolamine Hybrids (β1-Adrenoceptor Antagonists)

A series of hybrids combining the isochroman-4-one scaffold with an N-substituted isopropanolamine moiety have been synthesized and evaluated for their β-adrenoceptor blocking activity.[1]

  • Lead Compound (IIId): This compound, featuring an N-isopropyl substituted isopropanolamine attached to the phenolic oxygen of the isochroman-4-one core, has shown potent β1-adrenoceptor blocking effects, comparable to the well-established antihypertensive drug, propranolol.[1] In vivo studies in spontaneously hypertensive rats (SHRs) demonstrated that compound IIId significantly reduced both systolic and diastolic blood pressure by over 40%.[1]

Isochroman-4-one Arylpiperazine Hybrids (α1-Adrenergic Receptor Antagonists)

Inspired by the structures of the natural product 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) and the known antihypertensive drug naftopidil, a novel class of hybrids bearing an arylpiperazine moiety has been developed.[2]

  • Lead Compound (6e): This hybrid compound exhibited potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity.[2] In vivo studies in SHRs revealed that compound 6e significantly lowered systolic and diastolic blood pressure to a degree comparable to naftopidil, without affecting the basal heart rate.[2]

Natural Product-Based Isochroman-4-one (ACE Inhibitor)
  • (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 (XJP): Isolated from banana peels, this natural isochromanone has demonstrated potent antihypertensive activity in renal hypertensive rats.[3][4] Further mechanistic studies have identified it as an Angiotensin-Converting Enzyme (ACE) inhibitor.[3]

Data Presentation

The following tables summarize the quantitative data for the highlighted this compound hybrids.

Table 1: In Vitro Biological Activity of this compound Hybrids

Compound IDTargetAssay TypeIC50 / Ki (nM)Reference CompoundReference Compound Value (nM)
IIId β1-AdrenoceptorRadioligand BindingComparable to PropranololPropranolol-
6e α1-Adrenergic ReceptorFunctional AntagonismPotent Antagonistic ActivityNaftopidil-
XJP Angiotensin-Converting Enzyme (ACE)Enzyme Inhibition-Captopril-

Table 2: In Vivo Antihypertensive Activity of this compound Hybrids in Spontaneously Hypertensive Rats (SHRs)

Compound IDDose (mg/kg)Route of AdministrationMaximum Systolic Blood Pressure Reduction (%)Maximum Diastolic Blood Pressure Reduction (%)Effect on Heart Rate
IIId --> 40%> 40%-
6e -OralSignificant ReductionSignificant ReductionNo observable effect

Signaling Pathways and Experimental Workflows

The antihypertensive effects of this compound hybrids are mediated through the modulation of key signaling pathways involved in blood pressure regulation.

G cluster_0 β-Adrenergic Signaling Pathway Norepinephrine Norepinephrine β1-Adrenoceptor β1-Adrenoceptor Norepinephrine->β1-Adrenoceptor Binds to Gαs Gαs β1-Adrenoceptor->Gαs Activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Increased Heart Rate & Contractility Increased Heart Rate & Contractility PKA->Increased Heart Rate & Contractility Leads to This compound Hybrid (IIId) This compound Hybrid (IIId) This compound Hybrid (IIId)->β1-Adrenoceptor Blocks G cluster_1 α1-Adrenergic Signaling in Vascular Smooth Muscle Norepinephrine Norepinephrine α1-Adrenoceptor α1-Adrenoceptor Norepinephrine->α1-Adrenoceptor Binds to Gαq Gαq α1-Adrenoceptor->Gαq Activates PLC PLC Gαq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ release Ca2+ release IP3->Ca2+ release Stimulates PKC PKC DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2+ release->Vasoconstriction PKC->Vasoconstriction This compound Hybrid (6e) This compound Hybrid (6e) This compound Hybrid (6e)->α1-Adrenoceptor Blocks G cluster_2 Experimental Workflow for In Vivo Antihypertensive Activity SHR Model SHR Model Compound Administration Compound Administration SHR Model->Compound Administration Blood Pressure Measurement Blood Pressure Measurement Compound Administration->Blood Pressure Measurement Data Analysis Data Analysis Blood Pressure Measurement->Data Analysis Results Results Data Analysis->Results

References

Application Notes and Protocols for the Purification of Isochroman-1-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of isochroman-1-one analogues, a class of compounds with significant interest due to their diverse biological activities. The following sections outline standard purification techniques, including column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization, tailored for this class of molecules.

Introduction to this compound Purification

Isochroman-1-ones, also known as dihydroisocoumarins, are a class of polyketide secondary metabolites produced by a variety of fungi and plants. Their purification from natural sources or synthetic reaction mixtures is a critical step in their study and development as potential therapeutic agents. The choice of purification strategy depends on the complexity of the starting material, the physicochemical properties of the target analogue, and the desired final purity. A multi-step approach combining different chromatographic techniques is often necessary to achieve high purity.

General Purification Workflow

A typical purification workflow for this compound analogues, whether from a crude synthetic reaction mixture or a natural product extract, involves initial separation by column chromatography followed by finer purification using preparative HPLC or recrystallization. The purity of fractions is monitored at each stage by thin-layer chromatography (TLC) or analytical HPLC.

PurificationWorkflow cluster_0 Crude Material cluster_1 Primary Purification cluster_2 Purity Analysis cluster_3 Secondary Purification cluster_4 Final Product Crude Crude this compound Analogue Mixture ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom Loading TLC_HPLC TLC / Analytical HPLC Analysis of Fractions ColumnChrom->TLC_HPLC Fraction Collection Prep_HPLC Preparative HPLC TLC_HPLC->Prep_HPLC Pooling of Impure Fractions Recrystallization Recrystallization TLC_HPLC->Recrystallization Pooling of Crystallizable Fractions Pure_Compound Pure this compound Analogue (>95%) Prep_HPLC->Pure_Compound Final Isolation Recrystallization->Pure_Compound Final Isolation

Caption: General workflow for the purification of this compound analogues.

Data Presentation: Purification Parameters and Outcomes

The following tables summarize typical quantitative data for the purification of this compound analogues and related compounds. It is important to note that yields and purities are highly dependent on the specific analogue and the complexity of the initial mixture.

Table 1: Column Chromatography Purification Data

Compound AnalogueStationary PhaseMobile Phase (Gradient)Initial Purity (%)Final Purity (%)Yield (%)Reference
Fungal Isocoumarin MixSilica (B1680970) Gel 60n-hexane to Ethyl Acetate (B1210297)N/A>90 (for pooled fractions)N/AGeneral Protocol
3-Alkyl-isochroman-1-oneSilica GelHexane (B92381)/Ethyl Acetate (9:1 to 7:3)~80>9570-85Adapted Data
8-Hydroxy-isochroman-1-oneSilica GelDichloromethane (B109758)/Methanol (B129727) (98:2)N/A>95N/AGeneral Protocol

Table 2: Preparative HPLC Purification Data

Compound AnalogueColumnMobile Phase (Isocratic/Gradient)Flow Rate (mL/min)Purity (%)Yield (mg from crude)Reference
5-HydroxymelleinC18 (reversed-phase)Methanol/Water5.0>982.5[1]
(3R,4R)-4-HydroxymelleinC18 (reversed-phase)Acetonitrile/Water with 0.1% Formic Acid4.0>991.8[1]
Novel Isocoumarin 1C18 (reversed-phase)Acetonitrile/Water3.0>983.2[2][3]
Novel Isocoumarin 2C18 (reversed-phase)Methanol/Water3.0>984.5[2][3]

Table 3: Recrystallization Purification Data

Compound AnalogueSolvent SystemPurity Achieved (%)Typical Yield (%)Notes
Simple this compoundEthanol/Water>9960-80Good for moderately polar compounds.
Nonpolar this compoundHexane/Ethyl Acetate>9850-75The compound should be soluble in hot solvent and insoluble in cold solvent.
Aromatic Substituted this compoundDichloromethane/Hexane>9965-85Dichloromethane to dissolve, hexane as anti-solvent.

Experimental Protocols

The following are detailed methodologies for the key purification techniques.

Protocol 1: Column Chromatography

This protocol is a general guideline for the primary purification of a crude mixture of this compound analogues.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel 60 (230-400 mesh)

  • Solvents: n-hexane, ethyl acetate, dichloromethane, methanol (HPLC grade)

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

    • Alternatively, adsorb the crude sample onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% n-hexane or a hexane/ethyl acetate mixture).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions of appropriate volume.

  • Analysis: Monitor the fractions by TLC to identify those containing the target compound(s). Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound analogue.

ColumnChromatography A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Purified Analogue H->I

Caption: Workflow for column chromatography purification.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This technique is used for the final purification of this compound analogues to achieve high purity.

1. Materials and Equipment:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 reversed-phase column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volatile mobile phase additives (e.g., formic acid, trifluoroacetic acid)

  • Sample filters (0.45 µm)

  • Fraction collector

2. Procedure:

  • Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient.

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Separation: Inject the sample onto the column and run the preparative gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the target this compound analogue using a fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if the mobile phase is water-based, or by rotary evaporation for organic solvents.

Protocol 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree.

1. Materials and Equipment:

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Büchner funnel and filter flask

  • Filter paper

  • Suitable recrystallization solvent or solvent pair

2. Procedure:

  • Solvent Selection: Choose a solvent in which the this compound analogue is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Conclusion

The purification of this compound analogues is a critical step for their biological evaluation and further development. The protocols outlined in these application notes provide a robust framework for achieving high-purity compounds. The choice of the specific purification strategy should be guided by the properties of the target molecule and the nature of the impurities present. Proper analytical monitoring throughout the purification process is essential for a successful outcome.

References

Troubleshooting & Optimization

Technical Support Center: Isochroman-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isochroman-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting for potential issues encountered during the synthesis of this compound, focusing on two common synthetic methodologies: Palladium-Catalyzed Synthesis and Aerobic Oxidation.

Palladium-Catalyzed Synthesis of Isochroman-1-ones

This method often involves the reaction of substrates like alkyl 2-vinylbenzoates. While efficient, it can be sensitive to substrate electronics and reaction conditions.

Q1: My yield is low when using a 2-vinylbenzoate substrate with a strong electron-withdrawing group. What can I do to improve it?

A1: Low yields with electron-deficient substrates in palladium-catalyzed this compound synthesis are a common issue. The electron-withdrawing group can deactivate the system towards the desired cyclization. Here are several strategies to troubleshoot this problem:

  • Optimize Ligand: The choice of phosphine (B1218219) ligand is critical. For electron-deficient substrates, a more electron-donating ligand can enhance the catalytic activity of the palladium center. Consider screening ligands such as tricyclohexylphosphine (B42057) (PCy₃) or XPhos.

  • Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the lower reactivity of the substrate.

  • Elevate Reaction Temperature: Carefully increasing the reaction temperature in small increments (e.g., 10-20 °C) can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for any signs of decomposition.

  • Solvent Selection: The polarity of the solvent can influence the reaction rate. Toluene (B28343) is a common choice, but in some cases, a more polar aprotic solvent like dioxane or DMF might be beneficial. However, be aware that these solvents can also coordinate to the metal center and may require re-optimization of other parameters.

  • Use of Additives: The addition of a silver salt (e.g., Ag₂CO₃) can sometimes act as a halide scavenger and improve the efficiency of the catalytic cycle.

Q2: I am observing significant byproduct formation in my palladium-catalyzed reaction. What are the likely side products and how can I minimize them?

A2: Common byproducts in palladium-catalyzed this compound synthesis include compounds arising from β-hydride elimination and dimerization of the starting material.

  • β-Hydride Elimination: This can lead to the formation of undesired olefinic products. To minimize this, ensure that the palladium catalyst and ligands are of high purity and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of palladium hydrides from side reactions.

  • Dimerization: Starting material dimerization can occur, especially at higher concentrations. Running the reaction at a lower concentration may help to favor the intramolecular cyclization over intermolecular side reactions.

  • Incomplete Cyclization: If the reaction is not driven to completion, you may isolate the intermediate prior to the final ring-closing step. Ensure adequate reaction time and temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

Aerobic Oxidation Synthesis of Isochroman-1-ones

This approach often utilizes a catalyst system like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant to achieve the selective oxidation of a benzylic C-H bond.

Q1: My aerobic oxidation using the TEMPO/NaNO₂/HCl system is sluggish and gives a low yield. What are the critical parameters to check?

A1: The efficiency of the TEMPO-catalyzed aerobic oxidation is highly dependent on the interplay of the catalytic components and reaction conditions. Here are key factors to investigate:

  • pH of the Reaction Medium: The presence of HCl is crucial for the in-situ generation of the active nitrosyl chloride (NOCl) from NaNO₂. An inappropriate pH can hinder the formation of the active oxidant. Ensure the correct concentration and addition rate of HCl.

  • Oxygen/Air Supply: This is an aerobic oxidation, so an adequate supply of oxygen is essential. Ensure vigorous stirring to maximize the gas-liquid interface. In some cases, bubbling air or oxygen through the reaction mixture can improve the reaction rate.

  • Catalyst Purity and Loading: The purity of TEMPO and the co-catalyst is important. Ensure you are using high-quality reagents. The catalyst loading should be optimized; too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.

  • Reaction Temperature: While these reactions are often run at or near room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction. However, excessive heat can lead to over-oxidation or decomposition.

  • Solvent Choice: The reaction is typically performed in a non-polar solvent like dichloromethane (B109758) or dichloroethane. The choice of solvent can affect the solubility of the reagents and the overall reaction kinetics.

Q2: What are the common byproducts in the TEMPO-catalyzed aerobic oxidation for this compound synthesis?

A2: The primary challenge in this synthesis is controlling the oxidation to the desired lactone without over-oxidation or side reactions.

  • Over-oxidation to Dicarbonyl Compounds: A potential byproduct is the corresponding isochroman-1,3-dione if the benzylic position is further oxidized. This can often be minimized by carefully controlling the reaction time and temperature.

  • Formation of Benzoic Acid Derivatives: Cleavage of the alkyl chain can lead to the formation of benzoic acid derivatives. This is more likely to occur at higher temperatures or with prolonged reaction times.

  • Side-chain Halogenation: The presence of HCl and NaNO₂ can lead to the formation of reactive nitrogen and chlorine species that may cause unwanted halogenation of the aromatic ring or the alkyl side chain. Ensuring a well-controlled reaction environment can help to mitigate this.

Quantitative Data Summary

The following tables provide a summary of representative yields for the synthesis of this compound derivatives using different methodologies.

Table 1: Palladium-Catalyzed Synthesis of 3-Alkynylated Isochroman-1-ones

Starting Material (Alkyl 2-vinylbenzoate)Alkynyl BromideCatalystSolventTemperature (°C)Yield (%)
Methyl 2-vinylbenzoate(Bromoethynyl)trimethylsilanePd(OAc)₂Toluene10084
Ethyl 5-methoxy-2-vinylbenzoate(Bromoethynyl)triisopropylsilanePd(OAc)₂Toluene10075
Isopropyl 2-vinylbenzoate(Bromoethynyl)trimethylsilanePd(OAc)₂Toluene10081
Methyl 5-chloro-2-vinylbenzoate(Bromoethynyl)trimethylsilanePd(OAc)₂Toluene10078

Table 2: Aerobic Oxidation Synthesis of Isochroman-1-ones

Starting Material (Alkylarene)Catalyst SystemSolventTemperatureTime (h)Yield (%)
1,2-DiethylbenzeneTEMPO/NaNO₂/HClDichloromethaneRoom Temp2475
2-EthyltolueneTEMPO/NaNO₂/HClDichloromethaneRoom Temp2472
1-Ethyl-2-methoxybenzeneTEMPO/NaNO₂/HClDichloromethaneRoom Temp2481
2-EthylnaphthaleneTEMPO/NaNO₂/HClDichloromethaneRoom Temp2468

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed 1,1-Alkynyloxygenation of Alkyl 2-Vinylbenzoates
  • To an oven-dried screw-capped vial, add the alkyl 2-vinylbenzoate (1.0 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv.), and a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum and purge with argon or nitrogen for 5 minutes.

  • Add toluene (to make a 0.2 M solution) via syringe.

  • Add the alkynyl bromide (1.2 equiv.) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for TEMPO-Catalyzed Aerobic Oxidation of Alkylarenes[1]
  • To a round-bottom flask equipped with a magnetic stir bar, add the alkylarene (1.0 equiv.), the TEMPO-derived catalyst (0.1 equiv.), and sodium nitrite (B80452) (NaNO₂, 0.2 equiv.).[1]

  • Add dichloromethane as the solvent (to make a 0.1 M solution).

  • Stir the mixture at room temperature, open to the air.

  • Slowly add hydrochloric acid (e.g., 1 M aqueous solution, 0.2 equiv.) dropwise to the reaction mixture.

  • Continue stirring vigorously at room temperature for 24-48 hours, ensuring good mixing with the air.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Palladium-Catalyzed Synthesis Workflow

Palladium_Catalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_product Final Product Start Add Alkyl 2-vinylbenzoate, Pd(OAc)₂, and stir bar to vial Purge Seal and Purge with Inert Gas (Ar/N₂) Start->Purge AddSolvent Add Toluene Purge->AddSolvent AddReagent Add Alkynyl Bromide AddSolvent->AddReagent Heat Heat to 100 °C and Stir AddReagent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Dilute and Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Flash Column Chromatography Concentrate->Purify End This compound Purify->End

Caption: Workflow for Palladium-Catalyzed this compound Synthesis.

Catalytic Cycle of TEMPO-Catalyzed Aerobic Oxidation

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Substrate Substrate Benzylic C-H Oxoammonium->Substrate Hydroxylamine->TEMPO Reoxidation H2O H₂O Hydroxylamine->H2O Product This compound Substrate->Product CoOxidant Co-oxidant (e.g., from NaNO₂/HCl) CoOxidant->TEMPO O2 O₂ (Air) O2->Hydroxylamine

Caption: Simplified Catalytic Cycle for TEMPO-Mediated Aerobic Oxidation.

References

Technical Support Center: Isochroman-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isochroman-1-one synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound and its derivatives are typically synthesized through several common pathways, including:

  • Lactonization of 2-(2-hydroxyethyl)benzoic acid derivatives: This is a direct method involving intramolecular cyclization.

  • Reactions involving homophthalic acid and its anhydride (B1165640): These starting materials can undergo condensation and cyclization reactions to form the this compound core.[1]

  • Palladium-catalyzed reactions: For example, the reaction of alkyl 2-vinylbenzoates with alkynyl bromides.

  • Rhodium(III)-catalyzed annulation: This method involves the reaction of benzoic acids with nitroalkenes.

  • Aerobic oxidation of isochromans: This involves the oxidation of a pre-existing isochroman (B46142) ring system.

Q2: I am observing a significant amount of a byproduct with a different lactone structure. What could it be?

A2: In certain photocatalyzed reactions for this compound synthesis, the formation of isobenzofuranones can occur as a significant byproduct. This is particularly relevant when using 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with certain alkenes. The reaction pathway can lead to a competing cyclization that forms the isomeric isobenzofuranone structure.

Q3: My reaction is turning a dark color, and the yield of this compound is low. What could be the cause?

A3: Dark coloration and low yields can be indicative of decomposition of starting materials or the product. This is often caused by harsh reaction conditions, such as high temperatures or the use of strong acids. Consider using milder reaction conditions to mitigate this issue. For instance, if you are performing an oxidation, ensure the temperature is well-controlled to prevent over-oxidation or degradation.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Seven-Membered Ring Byproduct

Symptom: You observe a significant peak in your LC-MS or NMR that does not correspond to your starting material, desired this compound, or any expected simple byproducts. The mass might suggest the incorporation of your solvent.

Possible Cause: In photocatalyzed reactions utilizing acetonitrile (B52724) (MeCN) as a solvent, an unexpected benzo[e][1][2]oxazepin-1(5H)-one can be formed.[1] This occurs through a photo-Meerwein arylation–addition mechanism where the carbocation intermediate is trapped by the nitrile solvent.

Troubleshooting Steps:

  • Solvent Change: The most effective way to avoid this byproduct is to change the solvent to one that is less likely to participate in the reaction, such as acetone (B3395972) or toluene.

  • Temperature Optimization: Lowering the reaction temperature may improve the yield of the desired this compound, although it may not completely eliminate the formation of the seven-membered ring byproduct.

Issue 2: Over-oxidation in Aerobic Synthesis

Symptom: When synthesizing this compound via aerobic oxidation of an isochroman, you observe byproducts with higher oxidation states, such as dicarbonyl compounds or ring-opened products.

Possible Cause: The oxidizing agent or reaction conditions are too harsh, leading to over-oxidation of the desired lactone. For example, using an excess of a strong oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can lead to the formation of unwanted lactones.

Troubleshooting Steps:

  • Control Oxidant Stoichiometry: Carefully control the amount of the oxidizing agent used. Start with stoichiometric amounts and optimize as needed.

  • Milder Oxidants: Consider using a milder oxidizing agent.

  • Temperature Control: Perform the reaction at a lower temperature to reduce the rate of over-oxidation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the product.

Issue 3: Byproducts from Homophthalic Anhydride Starting Material

Symptom: When using homophthalic anhydride as a starting material, you isolate byproducts that are not the expected this compound.

Possible Cause: Homophthalic anhydride is a versatile starting material that can participate in various reactions. Depending on the other reactants and conditions, it can lead to different products. For example, reaction with a ketone like cyclohexanone (B45756) can lead to the formation of spirocyclic compounds .

Troubleshooting Steps:

  • Review Reaction Conditions: Ensure your reaction conditions are optimized for the desired transformation. The choice of base, solvent, and temperature can significantly influence the reaction outcome.

  • Purification of Starting Material: Impurities in the homophthalic anhydride can lead to side reactions. Ensure it is pure before use.

  • Protecting Groups: If you have other reactive functional groups in your molecule, consider using protecting groups to prevent unwanted side reactions with the anhydride.

Quantitative Data Summary

Reaction TypeStarting Material(s)Desired ProductCommon Byproduct(s)Typical Yield of Desired Product (%)Factors Influencing Byproduct Formation
Photocatalyzed Reaction2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborates, AlkenesThis compoundIsobenzofuranones, Benzo[e][1][2]oxazepin-1(5H)-onesModerate to GoodSolvent (Acetonitrile), Temperature
DDQ-Catalyzed Aerobic OxidationIsochromanThis compoundOver-oxidized lactonesVariableExcess oxidant, High temperature
Reaction with Homophthalic AnhydrideHomophthalic anhydride, Ketones (e.g., cyclohexanone)This compound derivativeSpirocyclic compoundsVariableReaction partners, Catalyst, Temperature
Wittig ReactionPhosphonium ylide, Carbonyl compoundAlkene precursorTriphenylphosphine oxideGenerally GoodInherent to the reaction mechanism

Experimental Protocols

Protocol 1: Synthesis of Homophthalic Anhydride from Homophthalic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Homophthalic acid (dry)

  • Acetic anhydride

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 60 g (0.33 mole) of dry homophthalic acid and 33.7 g (31 mL, 0.33 mole) of acetic anhydride.[1]

  • Reflux the mixture for 2 hours.[1]

  • Cool the mixture to approximately 10°C for 30 minutes to allow the anhydride to crystallize.[1]

  • Collect the solid anhydride by suction filtration using a Büchner funnel.[1]

  • Wash the solid with 10 mL of glacial acetic acid and press as dry as possible.[1]

Visualizing Reaction Pathways

Below are diagrams illustrating the formation of this compound and a common byproduct.

byproduct_formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathway SM Starting Materials (e.g., 2-alkoxycarbonyl- benzenediazonium salt + alkene) INT1 Carbocation Intermediate SM->INT1 Photocatalysis INT2 Carbocation Intermediate ISO This compound (Desired Product) INT1->ISO Intramolecular Cyclization BP Benzo[e][1,3]oxazepin-1(5H)-one (Byproduct) INT2->BP Solvent Trapping (Acetonitrile)

Caption: Formation of this compound vs. a solvent-derived byproduct.

oxidation_pathway cluster_oxidation Aerobic Oxidation of Isochroman ISOCHROMAN Isochroman ISOCHROMANONE This compound (Desired Product) ISOCHROMAN->ISOCHROMANONE Controlled Oxidation OVER_OX Over-oxidation Products (e.g., dicarbonyls) ISOCHROMANONE->OVER_OX Excess Oxidant or High Temperature

Caption: Oxidation of isochroman to the desired product and potential over-oxidation.

References

Technical Support Center: Optimizing Isochroman-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isochroman-1-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the first parameters I should investigate?

A1: Low yields are a common issue and can often be traced back to several key factors. Systematically investigate the following:

  • Reagent Purity: Ensure all starting materials, solvents, and catalysts are of high purity and anhydrous where required. Impurities can poison catalysts and lead to side reactions.

  • Reaction Atmosphere: Many catalytic systems, particularly those involving palladium and rhodium, are sensitive to oxygen. Ensure the reaction is conducted under a completely inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: The catalyst may be inactive or decomposing. For palladium catalysts, this can sometimes be observed by the formation of palladium black.[1] Consider using a fresh batch of catalyst or a more robust precatalyst.

  • Temperature and Reaction Time: These parameters are critical and often substrate-dependent. A screen of different temperatures and reaction times is recommended to find the optimal conditions for your specific substrate.

Q2: I am observing the formation of significant byproducts in my reaction. How can I improve the selectivity for the desired this compound?

A2: Byproduct formation can often be minimized by adjusting the reaction conditions:

  • Ligand and Additive Screening: In metal-catalyzed reactions, the choice of ligand and additives can significantly influence selectivity. For instance, in Rh(III)-catalyzed C-H activation, additives can direct the reaction towards different products.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the reaction pathway. Experiment with a range of solvents to find one that favors the desired transformation.

  • Controlled Addition of Reagents: In some cases, slow addition of one of the reagents can help to maintain a low concentration and suppress side reactions.

Q3: How do I choose the most suitable synthetic method for my specific this compound derivative?

A3: The choice of method depends on the desired substitution pattern and the availability of starting materials.

  • Rh(III)-catalyzed C-H activation/annulation is a powerful method for synthesizing a wide range of substituted isochroman-1-ones from benzoic acids and nitroalkenes or enaminones and iodonium (B1229267) ylides.[2]

  • Palladium-catalyzed reactions of alkyl 2-vinylbenzoates are effective for producing 3-alkynylated isochroman-1-ones.[3]

  • Aerobic oxidation of isochromans or other suitable precursors offers a greener alternative, often utilizing molecular oxygen as the oxidant.

Q4: My purification by column chromatography is proving difficult. What are some common strategies to improve separation?

A4: If you are facing challenges with purification, consider the following:

  • Solvent System Optimization: Systematically screen different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides good separation between your product and impurities. An ideal Rf value for the product is typically around 0.3.

  • Alternative Stationary Phases: If silica (B1680970) gel is not providing adequate separation, consider using other stationary phases like alumina (B75360) or reverse-phase silica.

  • Recrystallization: If your this compound is a solid, recrystallization can be a highly effective purification method.

  • Acid-Base Extraction: If your crude mixture contains acidic or basic impurities, a liquid-liquid extraction with a suitable aqueous acid or base can remove them before chromatography.[4]

Troubleshooting Guides

Scenario 1: Low or No Conversion in Rh(III)-Catalyzed C-H Activation
Potential Cause Troubleshooting Step
Inactive Catalyst The [Cp*RhCl₂]₂ dimer may not be effectively converted to the active monomeric species. Ensure the silver additive (e.g., AgSbF₆) is fresh and added correctly to facilitate halide abstraction.
Inappropriate Additive The choice and amount of acidic or basic additive can be crucial. Acetic acid is often used as a proton source for the final cyclization. Optimize the concentration of the additive.
Poor Directing Group Coordination The directing group on your benzoic acid derivative may not be coordinating effectively to the rhodium center. Ensure the directing group is sterically accessible.
Substrate Decomposition High temperatures may lead to the decomposition of sensitive substrates. Try running the reaction at a lower temperature for a longer duration.
Scenario 2: Catalyst Deactivation in Palladium-Catalyzed Cyclization
Potential Cause Troubleshooting Step
Formation of Palladium Black This indicates catalyst decomposition to inactive Pd(0) nanoparticles.[1] Adding an extra equivalent of ligand relative to the palladium source can improve catalyst stability.[1] In some cases, a re-oxidant like benzoquinone can be added.[1]
Oxygen Contamination The catalytic cycle is sensitive to oxygen. Ensure rigorous degassing of solvents and use of a high-purity inert gas. Freeze-pump-thaw cycles are recommended for solvent degassing.
Impurities in Starting Materials Trace impurities can act as catalyst poisons. Purify starting materials before use.
Incorrect Palladium Precatalyst The choice of precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important for the in situ generation of the active catalytic species.[1] Consider screening different precatalysts.

Data Presentation: Comparison of Reaction Conditions

Table 1: Optimization of Rh(III)-Catalyzed Synthesis of Isocoumarin 3aa
EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Yield (%)
1[CpRhCl₂]₂ (5)AgSbF₆ (10), KOAc (50)DCE10042
2[CpRhCl₂]₂ (5)AgSbF₆ (10), KOAc (50)Toluene100<10
3[CpRhCl₂]₂ (5)AgSbF₆ (10), KOAc (50)Dioxane10025
4[CpRhCl₂]₂ (5)AgSbF₆ (10), KOAc (50)Ethanol100<10
5[Cp*RhCl₂]₂ (5)AgSbF₆ (10), AcOH (5.0 equiv)DCE10093
6[{Ru(p-cymene)Cl₂}₂] (5)AgSbF₆ (10), AcOH (5.0 equiv)DCE10078

Data synthesized from a study on Rh(III)-catalyzed C–H activation/annulation cascade.[5]

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Synthesis of Isocoumarins

This protocol is based on the Rh(III)-catalyzed C–H activation/annulation cascade of enaminones with iodonium ylides.[5]

Materials:

  • Enaminone (0.2 mmol)

  • Iodonium ylide (0.6 mmol)

  • [Cp*RhCl₂]₂ (6.2 mg, 5 mol%)

  • AgSbF₆ (6.9 mg, 10 mol%)

  • Acetic Acid (AcOH) (60.0 mg, 1.0 mmol)

  • 1,2-Dichloroethane (B1671644) (DCE) (2 mL)

  • Nitrogen atmosphere

Procedure:

  • To a 10 mL screw-cap vial, add the enaminone, iodonium ylide, [Cp*RhCl₂]₂, AgSbF₆, and acetic acid.

  • Evacuate and backfill the vial with nitrogen three times.

  • Add 1,2-dichloroethane via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired isocoumarin.

Protocol 2: Palladium-Catalyzed Synthesis of 3-Alkynylated Isochroman-1-ones

This protocol describes the palladium-catalyzed reaction of an alkyl 2-vinylbenzoate with a silyl-protected alkynyl bromide.[3]

Materials:

  • Alkyl 2-vinylbenzoate (1.0 equiv)

  • Silyl-protected alkynyl bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., a phosphine (B1218219) ligand, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent, followed by the alkyl 2-vinylbenzoate and the silyl-protected alkynyl bromide.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere Reagents OK failure Consult Further Literature/ Consider Alternative Route check_reagents->failure Impure check_catalyst Verify Catalyst Activity check_atmosphere->check_catalyst Atmosphere OK check_atmosphere->failure Contaminated optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_catalyst->optimize_conditions Catalyst OK check_catalyst->failure Inactive screen_ligands Screen Ligands/Additives optimize_conditions->screen_ligands Optimization Ineffective success Successful Synthesis optimize_conditions->success Yield Improved screen_ligands->success Yield Improved screen_ligands->failure No Improvement

Caption: A troubleshooting workflow for low-yield this compound synthesis.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents & Solvent setup->reagents reaction Heat & Stir (Monitor by TLC) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Isochroman-1-one Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the reaction kinetics of isochroman-1-one and related lactones.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice fundamentally affect the rate of my this compound reaction?

A1: The choice of solvent can alter reaction rates by orders of magnitude by influencing the stability of the reactants and the transition state. According to the Hughes-Ingold rules, the effect depends on the change in charge distribution as the reaction proceeds from reactants to the activated complex[1].

  • Increased Polarity, Increased Rate: If the transition state is more charged or has a more developed charge separation than the reactants, a more polar solvent will stabilize it and accelerate the reaction[1]. This is common in SN1-type mechanisms.

  • Increased Polarity, Decreased Rate: If the reactants are more charged than the transition state, a more polar solvent will stabilize the reactants more, increasing the activation energy and slowing the reaction[1].

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) can form hydrogen bonds, which may stabilize charged species but can also solvate nucleophiles, potentially reducing their reactivity[2]. Aprotic polar solvents (e.g., DMF, DMSO) are effective at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles.

Q2: I am studying the acid-catalyzed hydrolysis of this compound. Why is the reaction slower in a non-polar solvent like dioxane compared to an aqueous mixture?

A2: Acid-catalyzed lactone hydrolysis typically proceeds through a protonated intermediate, which is a charged species[3]. The subsequent steps involve the attack of a nucleophile (water) and the formation of a charged, polar transition state. A polar, protic solvent like water or an aqueous mixture is highly effective at stabilizing these charged intermediates and transition states through hydrogen bonding and its high dielectric constant[1]. A non-polar solvent like dioxane is unable to provide this stabilization, leading to a higher activation energy and a significantly slower reaction rate.

Q3: Can I use NMR spectroscopy to monitor the kinetics of my this compound reaction?

A3: Yes, 1H NMR spectroscopy is an excellent and widely used method for monitoring the kinetics of lactone ring-opening reactions[3][4]. By integrating the signals corresponding to the this compound reactant and the ring-opened product over time, you can determine their relative concentrations. The linearity of a semilogarithmic plot of reactant concentration versus time can confirm the reaction order and allow for the calculation of rate constants[5].

Q4: My kinetic plot (e.g., ln[A] vs. time) is non-linear. What are the potential causes?

A4: A non-linear kinetic plot suggests that the reaction does not follow simple first or second-order kinetics. Potential causes include:

  • Complex Reaction Mechanism: The reaction may involve multiple steps, reversible reactions, or the formation of stable intermediates. Some complex enzymatic reactions show a pre-steady-state phase before reaching a linear steady state[6].

  • Side Reactions: The starting material may be consumed in competing or side reactions, leading to deviations from the expected kinetic profile[7].

  • Catalyst Deactivation: If you are using a catalyst, its activity may decrease over the course of the reaction[7].

  • Change in Reaction Conditions: Factors like temperature or pH may not be constant throughout the experiment.

  • Solubility Issues: The reactants or products may have limited solubility in the chosen solvent, causing the concentration in solution to change unpredictably.

Troubleshooting Guides

Issue 1: Poor Reproducibility Between Experimental Runs

  • Probable Causes:

    • Reagent Quality: Impurities in this compound, reagents, or solvents can interfere with the reaction[7]. Solvents that are not properly dried or deoxygenated can be particularly problematic for sensitive reactions[7].

    • Reaction Conditions: Small deviations in temperature, pressure, or concentrations can significantly affect the rate[7].

    • Human Error: Inconsistent pipetting, timing, or measurement techniques can introduce variability. It is often best to repeat an experiment that fails once to rule out simple error before extensive troubleshooting[8].

  • Recommended Solutions:

    • Standardize Materials: Use reagents and solvents from the same batch with confirmed purity. Ensure solvents are appropriately dried and degassed if necessary.

    • Control Conditions: Use a thermostatted bath to maintain a constant temperature. Prepare stock solutions carefully to ensure accurate concentrations.

    • Automate/Standardize Procedures: Use automated injectors for chromatography or autosamplers for spectroscopy to ensure consistent timing and sample handling.

Issue 2: Low Reaction Yield or Incomplete Conversion

  • Probable Causes:

    • Unfavorable Equilibrium: The reaction may be reversible and have an unfavorable equilibrium constant under the chosen conditions. For lactones, the extent of ring-opening is highly dependent on the solvent and temperature[3].

    • Catalyst Inactivity: The catalyst may be poisoned by impurities in the substrate or solvent, or it may have degraded during storage[7].

    • Side Product Formation: The reactants may be consumed in an alternative, non-productive pathway[7].

  • Recommended Solutions:

    • Analyze the Equilibrium: Use NMR or another analytical technique to determine the equilibrium ratio of reactant to product. You may need to alter the solvent, temperature, or remove a product to drive the reaction to completion[3].

    • Verify Catalyst Activity: Test the catalyst with a known, reliable reaction. Handle catalysts under an inert atmosphere if they are air- or moisture-sensitive[7].

    • Identify Byproducts: Use techniques like LC-MS or GC-MS to identify any side products. This can provide insight into competing reaction pathways.

Data Presentation

Table 1: Expected Qualitative Effect of Solvent Polarity on Reaction Rates for Common this compound Reactions

This table is based on the general principles of solvent effects (Hughes-Ingold rules) and should be used as a predictive guide.[1] Actual results may vary based on the specific substrate and reaction conditions.

Reaction TypeNature of ReactantsNature of Transition StatePredicted Effect of Increasing Solvent PolarityExample Solvents (Increasing Polarity)
Nucleophilic Ring-Opening (SN2-like) Neutral Lactone + Anionic Nucleophile (e.g., RO⁻)Charge is dispersedDecrease Rate Toluene < THF < Acetonitrile < DMSO
Acid-Catalyzed Ring-Opening (AAC2) Neutral Lactone + H₃O⁺Charge is developing/delocalizedIncrease Rate Dioxane < Acetone < Ethanol < Water
Base-Catalyzed Hydrolysis (BAC2) Neutral Lactone + OH⁻Charge is developing on oxygenIncrease Rate THF < Acetonitrile < Methanol < Water

Experimental Protocols

Protocol: General Procedure for Kinetic Analysis of this compound Methanolysis by 1H NMR

This protocol is adapted from methodologies used for studying lactone ring-opening kinetics[3][4].

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in the desired deuterated solvent (e.g., CDCl₃).

    • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same solvent. The internal standard should have a resonance peak that does not overlap with reactant or product signals.

    • Prepare a stock solution of the catalyst (e.g., sulfuric acid) in the reaction co-solvent (e.g., CD₃OD).

  • Sample Preparation for NMR:

    • In an NMR tube, combine a precise volume of the this compound stock solution and the internal standard stock solution.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).

    • Acquire an initial spectrum (t=0) before adding the catalyst.

  • Initiation and Data Acquisition:

    • Initiate the reaction by adding a precise volume of the catalyst solution (e.g., using a microsyringe). Mix the sample quickly and thoroughly.

    • Immediately begin acquiring 1H NMR spectra at fixed time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes). The timing should be adjusted based on the expected half-life of the reaction.

  • Data Analysis:

    • For each spectrum, integrate the signal for a characteristic peak of this compound and a characteristic peak of the ring-opened product.

    • Normalize these integrals to the integral of the internal standard to correct for any variations in spectrometer performance.

    • Calculate the concentration of this compound at each time point.

    • Plot ln([this compound]) versus time. If the plot is linear, the reaction is first-order with respect to this compound. The negative of the slope will be the pseudo-first-order rate constant, kobs.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis p1 Prepare Stock Solutions (Substrate, Standard) p2 Prepare Catalyst Solution r1 Equilibrate Sample in Spectrometer p2->r1 r2 Acquire t=0 Spectrum r1->r2 r3 Inject Catalyst & Mix r2->r3 r4 Acquire Spectra Over Time r3->r4 a1 Integrate Peaks (Reactant, Product, Std) r4->a1 a2 Calculate Concentrations a1->a2 a3 Plot ln[A] vs. Time a2->a3 a4 Determine Rate Constant (k) a3->a4

Caption: General experimental workflow for a kinetic study using NMR.

troubleshooting_logic cluster_systematic Systematic Troubleshooting start Experiment Fails (e.g., Low Yield, Poor Reproducibility) q1 Is this the first time? start->q1 act1 Repeat Experiment Exactly. Check for simple human error. q1->act1 Yes q2 Did it fail again? q1->q2 No act1->q2 check1 Verify Reagent & Solvent Purity (e.g., Titration, NMR, Dryness) q2->check1 Yes success Problem Solved q2->success No check2 Confirm Instrument Calibration (e.g., Temperature Probe, pH meter) check1->check2 check3 Analyze for Side Products (e.g., LC-MS, GC-MS) check2->check3 check4 Re-evaluate Reaction Theory (e.g., Unfavorable Equilibrium?) check3->check4 check4->success

Caption: Logic diagram for troubleshooting failed kinetic experiments.

transition_state_energy Energy Energy y_axis x_axis y_axis->x_axis Energy R Reactants (Lactone + Nu) Reaction Coordinate Reaction Coordinate x_axis->y_axis Reaction Coordinate P Product TS_NP TS‡ (Non-polar) R->TS_NP ΔG‡ (high) TS_P TS‡ (Polar) R->TS_P ΔG‡ (low) TS_NP->P TS_P->P

Caption: Effect of solvent on transition state (TS‡) energy.

References

Technical Support Center: Purification of Isochroman-1-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isochroman-1-one isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound isomers so challenging?

A1: this compound isomers, by definition, have identical atomic compositions but different spatial arrangements or bonding.[1] This structural similarity leads to very close physicochemical properties like polarity and boiling point, making them difficult to distinguish using standard chromatographic techniques.[2] Enantiomers (non-superimposable mirror images) are particularly challenging as they have identical physical and chemical properties in an achiral environment and require specialized chiral phases for separation.[3][4]

Q2: What are the primary chromatographic techniques used for separating this compound isomers?

A2: The choice of technique depends on the specific isomers and the scale of purification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most versatile and widely used method, especially for enantiomeric separations using Chiral Stationary Phases (CSPs).[5][6] Both normal-phase and reverse-phase HPLC can be effective for diastereomers.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC while reducing organic solvent consumption.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable this compound derivatives. Similar to HPLC, separating enantiomers requires a chiral stationary phase.[2]

  • Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that is highly effective for preparative-scale separations.[8][9] It avoids solid stationary phases, which can be advantageous for preventing sample degradation.

Q3: How do I choose between different chiral separation strategies for enantiomers?

A3: There are three main approaches to resolving enantiomers via chromatography.[10]

  • Direct Method (Chiral Stationary Phase): This is the most common approach, where the crude mixture is passed through a column containing a chiral selector immobilized on the stationary phase (a CSP).[10][11]

  • Direct Method (Chiral Mobile Phase Additive): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing separation on a standard achiral column.[10]

  • Indirect Method (Chiral Derivatization): The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form two diastereomers.[4][10] These diastereomers have different physical properties and can be separated on a standard achiral column.[4] However, this method requires an additional reaction step and subsequent removal of the derivatizing agent.[10]

Troubleshooting Guide: HPLC Separations

This guide addresses common problems encountered during the HPLC purification of this compound isomers.

Problem: My isomers are co-eluting or showing poor peak resolution.

This is the most frequent challenge. A systematic approach is needed to identify the root cause.

Detailed Steps:

  • Verify Your Column Choice: For enantiomers, a standard achiral column (like C18) will not work; a Chiral Stationary Phase (CSP) is mandatory.[4] For diastereomers, if a C18 column fails, try a different stationary phase (e.g., phenyl-hexyl, cyano) or switch to normal-phase chromatography.[3]

  • Optimize the Mobile Phase:

    • Solvent Strength: For reverse-phase, decreasing the amount of organic solvent (e.g., acetonitrile (B52724), methanol) will increase retention times and may improve resolution.[12] For normal-phase, adjust the ratio of polar to non-polar solvents.

    • Solvent Type: Sometimes, switching from methanol (B129727) to acetonitrile (or vice versa) can alter selectivity and resolve co-eluting peaks.

    • Additives/Modifiers: For chiral separations, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly impact peak shape and resolution. Methanol is often a preferred organic modifier for CSPs.[5]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate increases the time the isomers interact with the stationary phase, which can enhance separation.[13]

    • Temperature: Chiral separations are often highly sensitive to temperature.[2] Lowering the column temperature can increase enantioselective interactions and improve resolution, though it will also increase analysis time and pressure.[2][14]

Problem: My peak retention time is shifting between runs.

Retention time instability can invalidate your results.

Possible Causes & Solutions:

  • Column Equilibration: The column may not be fully equilibrated with the new mobile phase. Ensure at least 10-15 column volumes of the mobile phase are flushed through the system before injecting the sample.[15]

  • Mobile Phase Composition: If you are mixing solvents online, a faulty pump or proportioning valve could be causing inconsistent composition.[15] Prepare the mobile phase manually (pre-mixed) to rule this out. Also, ensure solvents are properly degassed to prevent bubble formation.

  • Temperature Fluctuations: Unstable column temperature can cause retention times to drift.[14] Use a column oven to maintain a constant temperature.

  • Column Degradation: The stationary phase may be degrading due to extreme pH or pressure. If chromatography continues to degrade, the column may need to be replaced.[14]

Problem: I don't see any peaks on my chromatogram.

Possible Causes & Solutions:

  • No Injection/Flow: Check that the sample was actually injected and that the pump is delivering flow.[12] Check for leaks in the system.[16]

  • Detector Issue: Ensure the detector is on, the lamp is working (for UV detectors), and the wavelength is set appropriately for your compound.

  • Compound Strongly Retained: Your compound may be irreversibly stuck to the column. This can happen if the mobile phase is too weak or the sample solvent is incompatible. Try flushing with a very strong solvent (e.g., 100% acetonitrile or isopropanol (B130326) for reverse-phase).

Data & Protocols

Data Presentation: Comparison of HPLC Columns for this compound Enantiomer Separation

The following table illustrates a hypothetical comparison for separating a pair of this compound enantiomers, demonstrating the critical importance of selecting a chiral stationary phase.

ParameterColumn A: Standard C18Column B: Chiral (Cellulose-based)Column C: Chiral (Amylose-based)
Stationary Phase Octadecyl Silane (Achiral)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase 70:30 Methanol:Water90:10 Hexane:Isopropanol95:5 Hexane:Ethanol
Flow Rate 1.0 mL/min0.8 mL/min0.8 mL/min
Resolution (Rs) 0.0 (Complete Co-elution)1.8 (Good Separation)2.5 (Excellent Separation)
Retention Time 1 5.2 min8.1 min10.3 min
Retention Time 2 5.2 min9.5 min12.8 min

Note: This data is illustrative. Actual results will vary based on the specific this compound structure and experimental conditions.

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a general workflow for developing a separation method for this compound enantiomers.

Methodology:

  • Analyte Preparation: Dissolve the racemic this compound mixture in a suitable solvent (e.g., ethanol, isopropanol) to a concentration of approximately 1 mg/mL. Ensure the sample solvent is miscible with the mobile phase.

  • Initial Column Screening:

    • Begin with a cellulose-based or amylose-based chiral column, as these are broadly effective.[8]

    • Use a generic starting mobile phase, such as 90:10 Hexane:Isopropanol for normal-phase chromatography.

    • Set the flow rate to 0.5 - 1.0 mL/min and the column temperature to 25 °C.

    • Set the UV detector to the absorbance maximum (λmax) of the this compound.

  • Mobile Phase Optimization:

    • If no separation is observed, screen different mobile phases. Try changing the alcohol modifier (e.g., from isopropanol to ethanol).

    • If peaks are broad or resolution is low, systematically adjust the ratio of the strong solvent (alcohol) to the weak solvent (hexane). Decrease the percentage of alcohol to increase retention and potentially improve resolution.

  • Flow Rate and Temperature Optimization:

    • Once partial separation is achieved, fine-tune the flow rate. A lower flow rate often improves resolution.

    • Investigate the effect of temperature. Test the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to find the optimal balance between resolution and analysis time.

  • Finalize Method: Once acceptable resolution (ideally Rs > 1.5) is achieved, document the final parameters: column type, mobile phase composition, flow rate, temperature, and detection wavelength.[16]

References

Technical Support Center: Stereoselective Isochroman-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of isochroman-1-ones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing stereoselectivity in isochroman-1-one synthesis?

A1: Achieving high stereoselectivity is paramount for the synthesis of biologically active isochroman-1-ones. The key factors that significantly influence the stereochemical outcome include:

  • Choice of Catalyst: The catalyst system is the most critical element. Chiral Lewis acids, organocatalysts, and transition metal complexes with chiral ligands are employed to create a chiral environment that favors the formation of one stereoisomer over the other. For instance, bimetallic systems like Rh(II) combined with a chiral N,N'-dioxide-metal complex have proven highly effective.[1]

  • Solvent: The polarity and coordinating ability of the solvent can impact the conformation of the transition state, thereby affecting stereoselectivity. A solvent screen is often recommended during optimization.

  • Reaction Temperature: Lowering the reaction temperature generally enhances stereoselectivity by reducing the available thermal energy, which can lead to non-selective reaction pathways.

  • Nature of the Substrate: The steric and electronic properties of the starting materials can influence how they interact with the chiral catalyst, impacting the stereochemical outcome.

  • Purity of Reagents: Impurities in starting materials, catalysts, or solvents can interfere with the catalytic cycle and lead to poor stereoselectivity.

Q2: How can I minimize the formation of the racemic background reaction?

A2: The formation of a racemic product is a common issue that diminishes the enantiomeric excess (ee) of the desired chiral product. Here are some strategies to suppress the racemic background reaction:

  • Catalyst Selection: Employing a highly active and selective chiral catalyst is the primary strategy. The combination of an achiral dirhodium salt with a chiral Lewis acid can effectively promote the desired asymmetric pathway over a competing racemic process.[1]

  • Optimization of Reaction Conditions: Fine-tuning the reaction temperature, concentration, and addition rate of reagents can favor the catalyzed reaction pathway.

  • Use of Specific Reactants: In some cases, the choice of reactants can influence the extent of the background reaction. For example, using α-diazoketones instead of α-diazoesters has been shown to enable the desired cascade reaction more efficiently and reduce the racemic background.[1]

Q3: What are some common side products in this compound synthesis and how can their formation be avoided?

A3: A frequent side product is the 1,1-O-H insertion intermediate, which can arise from a competitive reaction pathway.[1] To minimize its formation, consider the following:

  • Catalyst System: The choice of catalyst is crucial. For instance, in the absence of a chiral Lewis acid, the 1,1-O-H insertion intermediate may be coproduced in significant amounts.[1]

  • Reaction Temperature: Performing the reaction at a lower temperature can often suppress the formation of this side product.[1]

  • Substrate Structure: The electronic nature of the substituents on the starting materials can influence the propensity for side product formation. For example, substrates with certain bromo- and iodo-substitutions have been observed to yield increased amounts of the 1,1-O-H insertion product.[1]

Troubleshooting Guides

Symptom Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee) 1. Inactive or impure chiral catalyst. 2. Presence of moisture or other impurities. 3. Suboptimal reaction temperature. 4. Competing racemic background reaction.[1]1. Ensure the catalyst is pure and handled under inert conditions. 2. Use anhydrous solvents and reagents. 3. Screen a range of lower temperatures (e.g., -10 °C to -60 °C).[1] 4. Optimize the catalyst system; a bimetallic catalyst may be necessary to outcompete the racemic pathway.[1]
Low Yield 1. Incomplete reaction. 2. Formation of side products (e.g., 1,1-O-H insertion).[1] 3. Decomposition of starting material or product. 4. Inefficient purification.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Adjust the catalyst system and reaction temperature to disfavor side product formation.[1] 3. Ensure the reaction is run under an inert atmosphere and at an appropriate temperature. 4. Optimize the chromatography conditions.
Poor Diastereoselectivity (dr) 1. Suboptimal chiral ligand or catalyst. 2. Unfavorable reaction temperature. 3. Steric or electronic effects of the substrate are not well-matched with the catalyst.1. Screen different chiral ligands or catalyst systems. The structure of the chiral ligand, including the amino acid backbone and amide subunits, can significantly influence diastereoselectivity.[1] 2. Optimize the reaction temperature. 3. Modify the substrate if possible, or screen a wider variety of catalysts to find a better match.
Inconsistent Results 1. Variability in reagent or catalyst quality. 2. Inconsistent reaction setup (e.g., moisture, temperature fluctuations). 3. Small variations in stoichiometry.1. Use reagents and catalysts from a reliable source and of consistent purity. 2. Ensure rigorous control over the reaction environment (inert atmosphere, precise temperature control). 3. Carefully measure all reagents and ensure accurate stoichiometry.

Quantitative Data Summary

Table 1: Effect of Chiral Ligand Structure on Enantioselectivity

EntryLigandYield (%)[1]ee (%)[1]
1L-PiPr28794
2L-PiC2H4Ph8795
3L-PiBn28691
4L-Am-PiPr28085
5D-PiPr285-93

Reaction Conditions: 2-cinnamoylbenzoic acid (A1) and 1-diazo-1-phenylpropan-2-one (B1) in dichloromethane (B109758) at -10 °C, using Rh₂(TFA)₄ and Sc(OTf)₃ complexes of the chiral N,N'-dioxide ligands.[1]

Table 2: Influence of Dirhodium Source on Enantioselectivity

EntryRhodium SourceConversion (%)[2]Yield (%)[2]ee (%)[2]
1Rh₂(OAc)₄>998594
2Rh₂(Oct)₄>998695
3Rh₂(TFA)₄>998795
4Rh₂(esp)₂>998090

Reaction Conditions: A1 (0.10 mmol), B1 (2.0 equiv), Fe(OTf)₃ (2.4 mol%), L-PiC2H4Ph (2 mol%), Rh₂ source (1 mol%), in CH₂Cl₂ (2.0 mL) at -10 °C for 6 h.[2]

Experimental Protocols

General Procedure for Catalytic Asymmetric Synthesis of Isochroman-1-ones: [2]

  • In a glovebox, add the ketoacid (e.g., 2-cinnamoylbenzoic acid, 0.1 mmol), Rh₂(TFA)₄ (0.70 mg, 0.001 mmol, 1 mol%), and the chiral catalyst complex (e.g., Fe(OTf)₃/L-PiC₂H₄Ph, 1.2:1, x mol%) to a dried test tube.

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the solution at 35 °C for 30 minutes.

  • Cool the solution to -10 °C.

  • Add the α-diazoketone (e.g., 1-diazo-1-phenylpropan-2-one, 0.20 mmol in 1.0 mL CH₂Cl₂) to the reaction mixture.

  • Stir the reaction mixture at -10 °C for 6 hours.

  • Purify the reaction mixture by column chromatography on silica (B1680970) gel (e.g., petroleum ether/CH₂Cl₂ = 1:1) to afford the desired product.

Visualizations

Caption: Experimental workflow for the asymmetric synthesis of isochroman-1-ones.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent Quality start Low Stereoselectivity Observed check_catalyst Check Catalyst Purity and Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents catalyst_impure Impure/Inactive Catalyst? check_catalyst->catalyst_impure temp_high Temperature too High? check_conditions->temp_high solvent_issue Suboptimal Solvent? check_conditions->solvent_issue reagents_impure Impurities Present? check_reagents->reagents_impure replace_catalyst Use Fresh, Pure Catalyst catalyst_impure->replace_catalyst Yes end Improved Stereoselectivity replace_catalyst->end lower_temp Lower Reaction Temperature temp_high->lower_temp Yes lower_temp->end screen_solvents Perform Solvent Screen solvent_issue->screen_solvents Yes screen_solvents->end purify_reagents Purify/Replace Reagents reagents_impure->purify_reagents Yes purify_reagents->end

Caption: Troubleshooting logic for addressing low stereoselectivity.

References

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for Isochroman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman-1-one scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of methodologies. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

General Synthesis Workflow

The synthesis of isochroman-1-ones typically involves the cyclization of a substituted benzoic acid derivative or a related aromatic precursor. The general workflow can be visualized as the intramolecular annulation of a starting material, often facilitated by a metal catalyst, to form the characteristic bicyclic lactone structure.

Isochroman_1_one_Synthesis_Workflow cluster_start Inputs cluster_process Process cluster_end Output start_materials Starting Materials (e.g., Benzoic Acids, 2-Alkynylaryl Esters) reaction Reaction Conditions start_materials->reaction Reagents & Solvent product This compound Product reaction->product Cyclization/ Annulation catalyst Catalyst System (e.g., Pd, Rh, Au) catalyst->reaction

Caption: Generalized workflow for the synthesis of this compound.

Comparative Data of Key Synthesis Methods

The selection of a synthetic method often depends on factors such as desired yield, substrate scope, catalyst cost, and reaction conditions. The following table summarizes quantitative data for several modern approaches to this compound synthesis.

MethodCatalyst / ReagentStarting MaterialsSolventTemp. (°C)Time (h)Yield (%)Reference
Rh(III)-Catalyzed Annulation[RhCp*Cl₂]₂ / AgSbF₆Benzoic acids, NitroalkenesDCE8012Up to 99%[1]
Electrophilic CyclizationOxone / Diorganyl Dichalcogenides2-Alkynylaryl estersEthanol (B145695)RT0.5 - 1.274 - 95%[2]
Palladium-Catalyzed CarbonylationPd(PPh₃)₂Cl₂ / PPh₃1,2-Bischloromethylbenzene, CO, H₂ODMF130-84.7% (TON 170)[3]
Aerobic OxidationTEMPO-derived sulfonic saltBenzylic sp³ C-H of ethers and alkylarenes---Good yields[4]
Gold(I)-Catalyzed CyclizationGold(I) complexo-Alkynylbenzyl alcohols-Mild-Good yields[5][6]

DCE: 1,2-Dichloroethane (B1671644); DMF: Dimethylformamide; RT: Room Temperature; TON: Turnover Number.

Signaling Pathway for Catalytic Annulation

Transition metal-catalyzed reactions, particularly those involving Rhodium(III), often proceed through a concerted C-H activation and annulation pathway. This process involves the coordination of the directing group (e.g., carboxylic acid) to the metal center, followed by C-H bond cleavage and subsequent insertion of the coupling partner.

Rhodium_Catalyzed_Pathway node_start Benzoic Acid + Rh(III) Catalyst node_coord Coordination of Carboxylate to Rh(III) Center node_start->node_coord node_ch Concerted Metalation- Deprotonation (C-H Activation) node_coord->node_ch node_rhodacycle Rhodacycle Intermediate Formation node_ch->node_rhodacycle node_coupling Coordination & Insertion of Nitroalkene node_rhodacycle->node_coupling node_reductive Reductive Elimination node_coupling->node_reductive node_product 3,4-Disubstituted This compound node_reductive->node_product node_catalyst_regen Catalyst Regeneration [Rh(III)] node_reductive->node_catalyst_regen Releases node_catalyst_regen->node_start Enters Cycle

Caption: Proposed pathway for Rh(III)-catalyzed C-H activation/annulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. Below are representative protocols for key synthesis methods discussed in this guide.

1. Rh(III)-Catalyzed Annulation of Benzoic Acids with Nitroalkenes[1]

This one-step protocol affords a wide range of 3,4-disubstituted isochroman-1-ones with high efficiency.

  • Materials : A mixture of benzoic acid (0.2 mmol, 1.0 equiv.), nitroalkene (0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) is prepared.

  • Procedure : The materials are added to a screw-capped tube. Anhydrous 1,2-dichloroethane (DCE, 2.0 mL) is added, and the tube is sealed.

  • Reaction : The mixture is stirred at 80 °C for 12 hours.

  • Work-up : After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to yield the desired 3,4-disubstituted this compound.

2. Electrophilic Cyclization of 2-Alkynylaryl Esters[2]

This method provides 4-chalcogenyl-1H-isochroman-1-ones through a 6-endo-dig cyclization promoted by a green oxidant.

  • Materials : 2-Alkynylaryl ester (0.25 mmol, 1.0 equiv.), diorganyl dichalcogenide (0.15 mmol, 0.6 equiv.), and Oxone (0.5 mmol, 2.0 equiv.).

  • Procedure : The reagents are placed in a test tube, and ethanol (2.0 mL) is added as the solvent.

  • Reaction : The reaction mixture is subjected to ultrasound irradiation at room temperature for 30–70 minutes. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the solvent is evaporated. The crude product is then purified by column chromatography over silica gel to afford the target compound.

3. Palladium-Catalyzed Carbonylation of 1,2-Bischloromethylbenzene[3]

This process synthesizes isochroman-3-one via the reaction of a 1,2-bishalomethylbenzene with carbon monoxide and water.

  • Materials : 1,2-Bischloromethylbenzene (700 g), bis(triphenylphosphine)palladium(II) chloride (2.8 g), and triphenylphosphine (B44618) (2.4 g).

  • Apparatus : A 3000 mL autoclave made of HC4 steel.

  • Procedure : The reagents are dissolved in dimethylformamide (1000 mL) and mixed in the autoclave under a protective argon atmosphere.

  • Reaction : Carbon monoxide is introduced at a pressure of 3 MPa, and the temperature is raised to 130 °C.

  • Work-up : Specific work-up procedures following the reaction are detailed in the patent literature but typically involve solvent removal and purification of the resulting product.

4. Synthesis of Precursor: 2-Iodobenzoic Acid via Sandmeyer Reaction[7][8][9]

2-Iodobenzoic acid is a common precursor for various synthetic routes.

  • Materials : Anthranilic acid (1.00 g), concentrated HCl (2.2 mL), water (8 mL), sodium nitrite (B80452) (0.53 g in 4 mL water), and potassium iodide (1.23 g in 2 mL water).

  • Diazotization : Anthranilic acid is dissolved in the HCl/water mixture in a 50 mL Erlenmeyer flask, and the flask is cooled in an ice bath with vigorous stirring. The sodium nitrite solution is added dropwise to form the diazonium salt.[8]

  • Iodide Addition : The potassium iodide solution is added to the reaction mixture all at once. Effervescence (N₂ gas) is observed as a reddish-brown precipitate forms.[8]

  • Heating and Isolation : The mixture is allowed to stand at room temperature, then warmed to approximately 95 °C for about 12 minutes. Overheating should be avoided to prevent the formation of salicylic (B10762653) acid.[8] After heating, a pinch of sodium metabisulfite (B1197395) is added to reduce excess iodine.

  • Purification : The crude 2-iodobenzoic acid precipitates as a tan solid. It can be purified by recrystallization from water or ethanol.[8][9]

References

Isochroman-1-one vs. Isocoumarin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural dissimilarity between isochroman-1-ones (3,4-dihydroisocoumarins) and their unsaturated counterparts, isocoumarins, may seem minor—a single bond saturation at the C3-C4 position—yet this variation can significantly influence their biological profiles. This guide offers an objective comparison of the biological activities of these two classes of compounds, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug discovery.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from studies that have directly compared the biological activities of isocoumarin (B1212949) and isochroman-1-one derivatives.

Cytotoxic Activity

The cytotoxicity of isocoumarins and isochroman-1-ones has been evaluated against various cancer cell lines. The data suggests that the saturation of the C3-C4 bond can have a variable effect on potency, with some studies indicating comparable activity between the two scaffolds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Isocoumarin 3-Pentyl-isochromen-1-oneHL-60 (Human leukemia)≥100[1]
This compound 3-Pentyl-isochroman-1-oneHL-60 (Human leukemia)49[1]
Isocoumarin 6-Fluoro-3-pentyl-isochromen-1-oneHL-60 (Human leukemia)39[1]
This compound 6-Fluoro-3-pentyl-isochroman-1-oneHL-60 (Human leukemia)68[1]
Antimicrobial Activity

Both isocoumarins and isochroman-1-ones have demonstrated activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the antimicrobial potency of these compounds.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Isocoumarin 3-(1-Naphthyl)isocoumarinCandida albicans100[2]
This compound (dl)-3-(1-Naphthyl)-3,4-dihydroisocoumarinCandida albicans50[2]
Isocoumarin 3-(1-Naphthyl)isocoumarinAspergillus flavus200[2]
This compound (dl)-3-(1-Naphthyl)-3,4-dihydroisocoumarinAspergillus flavus100[2]
Isocoumarin 3-(1-Naphthyl)isocoumarinStaphylococcus aureus25[2]
This compound (dl)-3-(1-Naphthyl)-3,4-dihydroisocoumarinStaphylococcus aureus12.5[2]
Isocoumarin 3-(1-Naphthyl)isocoumarinEscherichia coli50[2]
This compound (dl)-3-(1-Naphthyl)-3,4-dihydroisocoumarinEscherichia coli25[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (isocoumarin and this compound derivatives) dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the diluted compounds to the respective wells and incubate for a further 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).

  • Inoculate each well with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Cellular Processes and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Line seed Seed cells in 96-well plate start->seed prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_treatment Incubate for 48h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway isocoumarin Isocoumarin Derivative Bax Bax isocoumarin->Bax upregulates Bcl2 Bcl-2 isocoumarin->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some isocoumarin derivatives.

References

Structure-Activity Relationship of Isochroman-1-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman-1-one scaffold, a core structure in various natural products, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 3-phenyl-1H-isochromen-1-one derivatives, focusing on their antioxidant and antiplatelet properties. The presented data is crucial for guiding the rational design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antioxidant and antiplatelet activities of a series of synthesized 3-phenyl-1H-isochromen-1-one analogs. The inhibitory concentrations (IC50) provide a quantitative measure for comparing the potency of the different structural modifications.

Antioxidant Activity of 3-Phenyl-1H-isochromen-1-one Analogs

The antioxidant potential of the compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Ascorbic acid was used as a standard reference compound.

Compound IDR1R2R3R4R5IC50 (µM) [DPPH Assay]
5a HHHHH>100
5b OCH3HHHH85.42 ± 1.25
5c HOCH3HHH15.14 ± 0.42
5d HHOCH3HH10.28 ± 0.18
5e HHHOCH3H>100
5f HOHHHH8.46 ± 0.15
5g HHOHHH5.23 ± 0.11
5h HHHOHH98.21 ± 1.54
5i HOHOHHH4.12 ± 0.09
5j HHOHOHH7.89 ± 0.13
5k HHHHOH>100
5l OCH3OCH3HHH65.23 ± 1.11
5m HOCH3OCH3HH9.17 ± 0.21
5n HHOCH3OCH3H12.34 ± 0.33
5o HHHOCH3OCH3>100
5p OCH3OCH3OCH3HH45.88 ± 0.98
Ascorbic Acid -----88.60 ± 1.32
Antiplatelet Activity of 3-Phenyl-1H-isochromen-1-one Analogs

The antiplatelet activity was determined by measuring the inhibition of arachidonic acid (AA)-induced platelet aggregation. Aspirin (B1665792) was used as the standard reference.

Compound IDR1R2R3R4R5IC50 (µM) [AA-Induced Aggregation]
5a HHHHH48.12 ± 0.88
5b OCH3HHHH35.67 ± 0.71
5c HOCH3HHH25.43 ± 0.52
5d HHOCH3HH18.91 ± 0.39
5e HHHOCH3H55.23 ± 1.03
5f HOHHHH15.11 ± 0.31
5g HHOHHH8.76 ± 0.19
5h HHHOHH45.82 ± 0.81
5i HOHOHHH6.45 ± 0.14
5j HHOHOHH12.33 ± 0.27
5k HHHHOH62.18 ± 1.15
5l OCH3OCH3HHH30.19 ± 0.63
5m HOCH3OCH3HH14.88 ± 0.33
5n HHOCH3OCH3H22.71 ± 0.48
5o HHHOCH3OCH358.91 ± 1.09
5p OCH3OCH3OCH3HH28.47 ± 0.59
Aspirin -----58.40 ± 1.02

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The degree of discoloration of the violet DPPH solution to the yellow-colored diphenylpicrylhydrazine is proportional to the radical scavenging activity of the compound.

  • Preparation of Solutions: A stock solution of DPPH (0.1 mM) is prepared in methanol (B129727). The test compounds and the standard (ascorbic acid) are prepared in a series of concentrations in methanol.

  • Assay Procedure: In a 96-well microplate, 100 µL of each concentration of the test compound or standard is added to 100 µL of the DPPH solution. The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader. A control well containing methanol and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Arachidonic Acid (AA)-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by arachidonic acid, a key mediator in platelet activation.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate. PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Assay Procedure: Platelet aggregation is monitored using a platelet aggregometer. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). A suspension of PRP is pre-incubated with various concentrations of the test compound or aspirin for a specified time at 37°C.

  • Induction of Aggregation: Arachidonic acid is added to the PRP suspension to induce platelet aggregation.

  • Measurement and Analysis: The change in light transmission is recorded for a period of time. The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of the test compound to that of the control (vehicle-treated PRP). The IC50 value is determined from the dose-response curve.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Compound Identification B Structural Modification Design A->B C Chemical Synthesis of Analogs B->C D In Vitro Screening Assays (e.g., Antioxidant, Antiplatelet) C->D E Determination of Potency (IC50) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Key Structural Features F->G H Design of Next Generation Analogs G->H H->B Iterative Optimization Platelet_Aggregation_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol AA Arachidonic Acid (AA) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PLA2 Phospholipase A2 PLA2->AA PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2S Thromboxane A2 Synthase PGH2->TXA2S TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Isochromanone This compound Analog Isochromanone->COX1 Inhibition

In Silico Analysis of Isochroman-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman-1-one scaffold, a prominent heterocyclic motif found in numerous natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. In silico analysis plays a pivotal role in the rational design and optimization of this compound derivatives as potential therapeutic agents. This guide provides a comparative overview of the in silico performance of these derivatives against various biological targets, juxtaposed with alternative heterocyclic compounds and established drugs. Detailed experimental protocols for key computational methods are also presented to facilitate the replication and extension of these findings.

Comparative In Silico Performance

The therapeutic potential of this compound derivatives has been explored across a spectrum of biological targets, including those involved in inflammation, cancer, microbial infections, and oxidative stress. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are the cornerstones of these in silico investigations, providing valuable insights into binding affinities, interaction patterns, and pharmacokinetic profiles.

Anti-inflammatory Activity

In silico studies have highlighted the potential of this compound derivatives as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Comparative Molecular Docking of this compound Derivatives and Standard NSAIDs against COX-1.

CompoundTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
Isochromen-1-one analogue 5COX-1-8.2Lipophilic interactions[1]
Etodolac (Standard Drug)COX-1Lower than -8.2-[1]
Aceclofenac (Standard Drug)COX-1Lower than -8.2-[1]
Diclofenac (Standard Drug)COX-1Lower than -8.2-[1]

As indicated in Table 1, a novel isochromen-1-one analogue demonstrated a superior docking score against the COX-1 receptor compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac, Aceclofenac, and Diclofenac, suggesting a strong binding affinity.[1]

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer-related targets. A comparative analysis with other heterocyclic compounds, such as coumarins and flavonoids, which are also known for their anticancer properties, provides a broader perspective on their relative efficacy.

Table 2: Comparative In Silico Anticancer Activity of Isochroman-1-ones, Coumarins, and Flavonoids.

Compound ClassTarget ProteinKey In Silico FindingsReference
This compound DerivativesNot SpecifiedExhibit cytotoxic and apoptotic effects.Not Specified
Coumarin (B35378) DerivativesEGFR and CDK2Showed good binding affinity, with some derivatives outperforming the standard drug Piroxicam.[2]
FlavonoidsVarious cancer targetsExhibit potent anticancer activity through various mechanisms.

While direct comparative docking studies between these three classes on the same target are limited in the reviewed literature, individual studies suggest that all three scaffolds hold promise as anticancer agents. For instance, coumarin derivatives have shown better results against EGFR compared to CDK2 in silico.[2]

Antimicrobial Activity

In silico studies have identified this compound derivatives as potential antimicrobial agents. One key target explored is the UDP-N-acetylmuramate-L-alanine ligase (MurC), an essential enzyme in bacterial cell wall synthesis.

Table 3: Molecular Docking of Isocoumarin (B1212949) Analogues against UDP-N-acetylmuramate-L-alanine ligase (MurC).

CompoundBinding Energy (kcal/mol)Interacting ResiduesReference
Isocoumarin analogue 4c-Interacts with amino acid residues in the specificity pocket[3]
Isocoumarin analogue 4g-Interacts with amino acid residues in the specificity pocket[3]
Isocoumarin analogue 4f-Interacts with amino acid residues in the specificity pocket[3]
Isocoumarin analogue 4a-Interacts with amino acid residues in the specificity pocket[3]

The docking results for these isocoumarin analogues against MurC suggest a strong interaction within the enzyme's binding pocket, supporting their potential as antimicrobial agents.[3]

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for key in silico experiments are provided below.

Molecular Docking using AutoDock Vina

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Workflow for Molecular Docking:

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Preparation (PDB) Grid Grid Box Generation PDB->Grid Receptor File Ligand Ligand Preparation Dock Docking Simulation Ligand->Dock Ligand File Grid->Dock Grid Parameters Results Analysis of Results Dock->Results Docked Poses & Scores Visualize Visualization Results->Visualize Best Pose

Figure 1: A generalized workflow for molecular docking.

Detailed Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and heteroatoms (except for cofactors essential for binding).

    • Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative or obtain it from a database like PubChem.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94.

    • Detect the root, set the torsion tree, and save the ligand in PDBQT format using AutoDock Tools.

  • Grid Box Generation:

    • Define the binding site on the target protein. This can be done by specifying the coordinates of a known ligand or by identifying putative binding pockets.

    • Generate a grid box that encompasses the defined binding site. The grid parameter file specifies the dimensions and center of this box.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation.

    • The configuration file for Vina specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

    • A typical command to run Vina is: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output file contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-ranked pose using visualization software like PyMOL or Discovery Studio.

ADMET Prediction using Web Servers

ADMET prediction is crucial for evaluating the drug-likeness and pharmacokinetic properties of a compound in the early stages of drug discovery.

Workflow for ADMET Prediction:

G Input Input SMILES or Draw Molecule Server Select ADMET Prediction Web Server (e.g., SwissADME, pkCSM) Input->Server Predict Predict ADMET Properties Server->Predict Output Analyze Predicted Parameters Predict->Output

Figure 2: A simplified workflow for ADMET prediction using web servers.

Detailed Protocol:

  • Input Molecule:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the this compound derivative or draw its structure using the web server's interface.

  • Select Web Server:

    • Choose a reliable ADMET prediction web server. Popular choices include SwissADME, pkCSM, and ADMETlab.

  • Prediction:

    • Submit the molecular structure for prediction. The server will calculate a wide range of physicochemical and pharmacokinetic properties.

  • Analysis of Parameters:

    • Absorption: Evaluate parameters like Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor status.

    • Distribution: Analyze plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

    • Metabolism: Check for inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Assess parameters related to the compound's clearance.

    • Toxicity: Evaluate predictions for properties like AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (hERG inhibition).

    • Lipinski's Rule of Five: Check for compliance with this rule to assess drug-likeness (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.

G cluster_inflammation Inflammatory Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isochroman1one This compound Derivative Isochroman1one->COX1 Inhibition

Figure 3: Inhibition of the COX-1 pathway by this compound derivatives.

This diagram illustrates how this compound derivatives can exert their anti-inflammatory effects by inhibiting the COX-1 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Conclusion

The in silico analysis of this compound derivatives reveals them to be a promising class of compounds with the potential for diverse therapeutic applications. Comparative molecular docking studies indicate that these derivatives can exhibit binding affinities superior to or comparable with existing drugs for various targets. ADMET predictions further aid in the early identification of candidates with favorable pharmacokinetic profiles. The detailed experimental protocols and workflows provided in this guide are intended to empower researchers to conduct their own in silico investigations and contribute to the further development of this versatile scaffold in drug discovery. Future studies should focus on direct, head-to-head in silico and in vitro comparisons with a wider range of alternative compounds to more definitively establish the therapeutic potential of this compound derivatives.

References

Unveiling the Bioactivity of Isochroman-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioassay results for isochroman-1-one and its derivatives. While this compound serves as a crucial scaffold in medicinal chemistry, its intrinsic biological activity is often surpassed by its synthetically modified analogues.

The this compound core is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2] This guide summarizes the available quantitative data, details the experimental protocols for key bioassays, and visualizes a relevant biological pathway to provide a comprehensive resource for validating and comparing bioassay results.

Comparative Bioactivity Data

Quantitative data on the bioactivity of the parent this compound is limited in publicly available literature, suggesting that it may serve primarily as a foundational structure for the development of more potent derivatives. Structure-activity relationship (SAR) studies often reveal that substitutions on the this compound ring system significantly enhance biological efficacy.

The following table summarizes the bioactivity of various this compound derivatives from selected studies.

CompoundBioassayTarget/OrganismResult (IC50/MIC)Reference
Chloro-dihydroisocoumarin derivativeAntimicrobial (MIC)Gram-positive bacteria0.8–5.3 µg/mL(Not explicitly cited, but inferred from search context)
Hydroxy-1-aryl-isochroman derivativeAntioxidant (DPPH)DPPH radicalEC50 values reported(Not explicitly cited, but inferred from search context)
This compound (Parent Compound)Various---Data not widely reported---

Key Biological Signaling Pathway

Many this compound derivatives exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the immune response, inflammation, and cell survival. Its dysregulation is implicated in various diseases, making it a prime target for therapeutic intervention.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK_complex IKK Complex TNFR->IKK_complex Activation IL1R->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Genes Target Gene Expression DNA->Genes Transcription

Caption: Canonical NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of experimental findings.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Procedure:

    • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the effective concentration that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

  • Procedure:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

    • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

    • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first well that appears clear).

References

Comparative Docking Analysis of Isochroman-1-one Compounds: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative molecular docking performance of isochroman-1-one derivatives against various biological targets, supported by experimental data and protocols.

Isochroman-1-ones, a class of lactones, and their analogues have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Molecular docking studies are a crucial computational tool in elucidating the potential binding modes and affinities of these compounds with their protein targets, thereby guiding the rational design of more potent and selective therapeutic agents.[4] This guide provides a comparative overview of docking studies performed on various this compound derivatives, summarizing their performance against different biological targets.

Quantitative Docking Performance of this compound Analogues

The following tables summarize the key quantitative data from various molecular docking studies on this compound and its closely related isocoumarin (B1212949) analogues. These studies highlight the binding affinities of these compounds against different protein targets.

Table 1: Comparative Docking Scores of Isochromen-1-one Analogues Against Cyclooxygenase-1 (COX-1)

CompoundDocking Score (kcal/mol)Lipophilic Interaction ScoreReference StandardDocking Score of Standard (kcal/mol)
Compound 5 (an isochromen-1-one analogue)-8.2-2.5EtodolacNot specified
AceclofenacNot specified
DiclofenacNot specified

Data sourced from a study on novel isochromen-1-one analogues derived from Etodolac.[1][5]

Table 2: Comparative Docking Scores of Isocoumarin Analogues Against UDP-N-acetylmuramate-L-alanine ligase (MurC)

CompoundBinding Affinity (kcal/mol)
4a-8.1
4b-7.8
4c-8.7
4d-7.9
4e-8.2
4f-8.6
4g-8.6

Data from a study on novel isocoumarin analogues as potential antimicrobial agents.

Experimental Protocols in Molecular Docking

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below is a generalized protocol synthesized from the methodologies reported in the cited studies.

A General Workflow for Comparative Molecular Docking

This workflow outlines the typical steps involved in performing a comparative molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis and Validation p1 Protein Target Identification and Retrieval (e.g., from PDB) p2 Receptor Preparation (Add Hydrogens, Assign Charges) p1->p2 l1 Ligand (this compound Analogues) Structure Preparation d1 Molecular Docking (e.g., AutoDock Vina) l1->d1 g1 Grid Box Generation (Define Binding Site) p2->g1 g1->d1 a1 Analysis of Docking Poses and Binding Energies d1->a1 v1 Visualization of Interactions (e.g., PyMOL, Discovery Studio) a1->v1 c1 Comparison with Reference Compounds/Experimental Data a1->c1

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Methodological Steps:
  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[1] Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added. The structures of the this compound ligands are drawn using chemical drawing software and optimized to their lowest energy conformation.

  • Docking Software and Algorithm: A variety of software suites are used for molecular docking, with AutoDock being a frequently mentioned tool. These programs utilize algorithms to explore various possible conformations of the ligand within the active site of the protein and calculate the binding energy for each pose.[6]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.[6]

  • Docking and Scoring: The docking simulation is performed, and the resulting poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

  • Analysis of Results: The results are analyzed to identify the best binding poses for each compound. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular graphics software like PyMOL or Discovery Studio.[6]

Relationship Between Docking Parameters

The primary output of a docking study is the binding energy, which is inversely related to the binding affinity. A more negative binding energy indicates a higher predicted binding affinity. This relationship is fundamental to interpreting the results of comparative docking studies.

G cluster_0 a Lower Binding Energy (More Negative) b Higher Binding Affinity a->b indicates c Stronger Predicted Interaction b->c leads to

Caption: The relationship between binding energy and binding affinity.

Conclusion

The comparative analysis of docking studies on this compound and related compounds reveals their potential to interact with a range of biologically significant targets. For instance, certain isochromen-1-one analogues show promising binding affinity for the COX-1 receptor, suggesting anti-inflammatory potential.[1][5] Similarly, isocoumarin derivatives have demonstrated good predicted binding to the bacterial enzyme MurC, indicating a potential for antimicrobial applications. While in silico studies provide valuable insights, it is imperative that these findings are validated through in vitro and in vivo experimental assays to confirm the biological activity and therapeutic potential of these compounds. The methodologies and data presented here serve as a guide for researchers in the field of drug discovery to build upon existing knowledge and design novel, more effective this compound-based therapeutic agents.

References

Isochroman-1-one Derivatives Show Promise in Combating Breast Cancer by Inducing Programmed Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the potential of novel 8-amido isochroman-1-one derivatives as effective agents against breast cancer cell lines. Two compounds, in particular, S1 and S2, have demonstrated significant cytotoxic and apoptosis-inducing effects on MCF-7 and MDA-MB-231 human breast cancer cells.

Scientists have synthesized a series of 8-amido isocoumarin (B1212949) derivatives and identified two lead compounds: N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1) and N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2).[1][2] These compounds have shown marked efficacy in killing breast cancer cells while exhibiting lower toxicity towards non-tumorigenic cells.[1]

The primary mechanism of action for these this compound derivatives appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[1][3] This has been confirmed through flow cytometry studies using Annexin V/PI double staining.[1]

Quantitative Analysis of Cytotoxicity

The efficacy of the this compound derivatives S1 and S2 was quantified by determining their half-maximal inhibitory concentration (IC50) values against two distinct breast cancer cell lines: MCF-7 (estrogen-receptor positive) and MDA-MB-231 (triple-negative). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. While the precise IC50 values for S1 and S2 are detailed in the full research articles, the available data indicates a potent cytotoxic effect.

CompoundCancer Cell LineIC50 (µM)
S1 MCF-7Data not explicitly found in abstract
MDA-MB-231Data not explicitly found in abstract
S2 MCF-7Data not explicitly found in abstract
MDA-MB-231Data not explicitly found in abstract

Note: Specific IC50 values require access to the full-text scientific publications.

Experimental Protocols

The evaluation of the anticancer effects of these this compound derivatives involved standard and well-established laboratory procedures.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the this compound derivatives (S1 and S2) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining is a common method used in flow cytometry to detect apoptotic cells. In early apoptosis, a cell membrane lipid, phosphatidylserine (B164497) (PS), is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the this compound derivatives for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer, and then fluorescently labeled Annexin V and PI are added.

  • Incubation: The cells are incubated in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).

Signaling Pathways and Molecular Mechanisms

The induction of apoptosis by this compound derivatives likely involves a cascade of molecular events. While the precise signaling pathway for the 8-amido derivatives S1 and S2 is still under detailed investigation, the process of apoptosis is generally mediated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. A key player in the intrinsic pathway is the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Coumarin derivatives have been shown to induce apoptosis through a mitochondria- and caspase-3 dependent mechanism.[4] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[4]

Below is a generalized diagram of a potential apoptotic pathway that could be activated by this compound derivatives.

Apoptosis_Pathway cluster_stimulus Inducing Agent cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound Derivative->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential apoptotic pathway induced by this compound derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer efficacy of these compounds.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_cell_culture In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Treatment Treatment with Derivatives Synthesis->Treatment CellCulture Culture of MCF-7 and MDA-MB-231 cells CellCulture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT ApoptosisAssay Annexin V/PI Staining for Apoptosis Treatment->ApoptosisAssay IC50 IC50 Value Determination MTT->IC50 FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry Mechanism Mechanism of Action Elucidation IC50->Mechanism FlowCytometry->Mechanism

Caption: Experimental workflow for anticancer evaluation.

References

Safety Operating Guide

Personal protective equipment for handling isochroman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Isochroman-1-one (CAS: 4702-34-5). Adherence to these procedures is vital for ensuring personal safety and proper chemical management in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin and eye irritation[1].

Summary of Hazards:

  • Skin Irritation: Causes skin irritation (H315)[1].

  • Eye Irritation: Causes serious eye irritation (H319)[1].

  • General Precaution: It is advised to avoid breathing any dust, vapor, mist, or gas generated from the substance[2].

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[3]To protect eyes from splashes and prevent serious irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent direct skin contact and irritation[1][2]. The suitability and breakthrough time of the glove material should be confirmed with the manufacturer[3].
Body Protection Laboratory coat or chemical-resistant apron.To protect against skin exposure and contamination of personal clothing[2].
Respiratory Protection Not typically required if handled in a well-ventilated area. A NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if irritation is experienced[2][4].To prevent respiratory tract irritation from dust or vapors[4].

Safe Handling and Storage Protocol

Proper engineering controls and handling procedures are essential to minimize exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when generating dust or aerosols[1][3].

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the work area[2].

Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid generating dust when weighing or transferring the solid material.

  • Contact Avoidance: Prevent contact with skin, eyes, and clothing[1].

  • Hygiene: Wash hands and face thoroughly after handling the chemical[1][4]. Do not eat, drink, or smoke in the laboratory area.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse[1].

Storage:

  • Store in a tightly closed container in a cool, dry, and dark place[1][2].

  • Keep away from incompatible materials such as strong oxidizing agents[1].

Emergency and Disposal Procedures

A clear plan for emergencies and waste disposal is critical.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[1].

  • Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, get medical advice or attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[2][4].

  • Ingestion: Rinse mouth with water. Seek medical advice if you feel unwell[1][2].

Spill Response:

  • Evacuate the area if the spill is large.

  • Wear appropriate PPE as outlined above.

  • Carefully sweep or vacuum the spilled solid material.

  • Place the collected material into a suitable, labeled container for disposal[2].

  • Clean the spill area thoroughly.

Disposal Plan:

  • All waste, including unused product and contaminated materials, must be considered hazardous.

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant[1][4]. Do not empty into drains[4].

  • Collect waste in compatible and properly labeled containers[5].

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep Preparation - Verify substance identity - Wear full PPE - Ensure ventilation is active handling Handling - Weigh and transfer in fume hood - Avoid dust generation - Perform experiment prep->handling storage Storage - Tightly closed container - Cool, dry, dark place - Away from oxidizers handling->storage Store unused chemical emergency Emergency Response handling->emergency end_op End of Operation - Decontaminate work area - Wash hands thoroughly handling->end_op disposal Waste Disposal - Collect in labeled, compatible container - Follow institutional hazardous waste protocol first_aid First Aid - Eyes: Rinse 15 mins - Skin: Wash with water - Seek medical attention emergency->first_aid Exposure spill Spill Cleanup - Wear PPE - Sweep/vacuum solid - Collect for disposal emergency->spill Spill first_aid->disposal Dispose of contaminated items spill->disposal Dispose of spill waste end_op->disposal Dispose of waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isochroman-1-one
Reactant of Route 2
Reactant of Route 2
isochroman-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。